molecular formula C27H32ClN3O2 B10800973 YM-58790

YM-58790

Cat. No.: B10800973
M. Wt: 466.0 g/mol
InChI Key: WKHYQXVQUGLLOZ-UHFFFAOYSA-N
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Description

YM-58790 is a useful research compound. Its molecular formula is C27H32ClN3O2 and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H32ClN3O2

Molecular Weight

466.0 g/mol

IUPAC Name

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride

InChI

InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H

InChI Key

WKHYQXVQUGLLOZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YM-58483 (BTP2)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note: The query for "YM-58790" did not yield a compound with that specific designation in the scientific literature. However, extensive research indicates a high probability of a typographical error, with the intended compound being YM-58483 , a well-characterized molecule also known as BTP2 . This guide will provide a comprehensive overview of the mechanism of action of YM-58483/BTP2.

Executive Summary

YM-58483, also designated as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE).[1] It specifically targets the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are critical components of the SOCE pathway.[1][2][3][4] By blocking CRAC channels, YM-58483 effectively attenuates the sustained increase in intracellular calcium concentration that is essential for the activation and function of various non-excitable cells, most notably T lymphocytes and mast cells.[2] This inhibitory action on calcium signaling confers upon YM-58483 significant immunomodulatory and anti-inflammatory properties, making it a valuable tool for research in immunology, oncology, and other fields where SOCE plays a crucial pathophysiological role.[2]

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry (SOCE)

The primary mechanism of action of YM-58483 is the blockade of SOCE, a fundamental process for calcium signaling in many cell types.[1] SOCE is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein.[2] Upon ER calcium depletion, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions, where it directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel.[2] This interaction opens the ORAI1 channel, allowing for a sustained influx of extracellular calcium into the cell. YM-58483 exerts its inhibitory effect by acting on the CRAC channel complex.[1][3][4]

Signaling Pathway of SOCE and YM-58483 Inhibition

SOCE_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive depletion activates STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ORAI1_closed ORAI1 (closed) ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open activated by STIM1 Thapsigargin Thapsigargin Thapsigargin->ER_Ca depletes PLC PLC IP3 IP3 PLC->IP3 generates IP3R IP3R IP3->IP3R activates IP3R->ER_Ca releases Ca_cytosol [Ca²⁺]i Calcineurin Calcineurin Ca_cytosol->Calcineurin activates NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT translocates to nucleus Cytokine Cytokine Genes NFAT->Cytokine activates transcription STIM1_active->ORAI1_closed Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_cytosol influx YM58483 YM-58483 (BTP2) YM58483->ORAI1_open inhibits

Figure 1: Signaling pathway of SOCE and the inhibitory action of YM-58483.

Quantitative Data

The inhibitory potency of YM-58483 has been quantified in various cellular systems and assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC₅₀) of YM-58483 on Calcium Influx
Assay SystemCell TypeMethod of Store DepletionIC₅₀ (nM)
Sustained Ca²⁺ InfluxJurkat T cellsThapsigargin100
Sustained Ca²⁺ InfluxJurkat T cellsAnti-CD3 Antibody-

Data sourced from[2]

Table 2: Inhibitory Concentration (IC₅₀) of YM-58483 on Cellular Responses
Cellular ResponseCell TypeStimulusIC₅₀ (nM)
T-cell ProliferationMouse SplenocytesMixed Lymphocyte Reaction (MLR)330
IL-2 ProductionJurkat T cells--
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)Conalbumin~100
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)Conalbumin~100
IL-5 ProductionHuman Whole Blood CellsPhytohemagglutinin (PHA)125
IL-13 ProductionHuman Peripheral Blood CellsPhytohemagglutinin (PHA)148
Histamine ReleaseRBL-2H3 cellsDNP antigen460
Leukotriene ProductionRBL-2H3 cellsDNP antigen310

Data sourced from[5][6]

Experimental Protocols

The characterization of YM-58483 as a SOCE inhibitor has been established through several key experimental methodologies.

Measurement of Store-Operated Calcium Entry (SOCE) by Calcium Imaging

This protocol is a standard method to assess the inhibitory effect of YM-58483 on SOCE using a ratiometric fluorescent calcium indicator like Fura-2.[2][3][7]

  • Cell Preparation and Dye Loading:

    • Cells (e.g., Jurkat T cells, HEK293 cells) are cultured on glass coverslips.

    • Cells are washed with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS).

    • A loading solution containing Fura-2 AM (typically 1-5 µM) and a non-ionic surfactant like Pluronic F-127 is prepared in HBSS.

    • Cells are incubated in the Fura-2 AM loading solution for 30-60 minutes at 37°C in a dark environment.

    • Following incubation, cells are washed twice with HBSS to remove excess dye and then incubated for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by cytosolic esterases.[7]

  • SOCE Measurement and Inhibition:

    • The coverslip is mounted in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Cells are perfused with a Ca²⁺-free HBSS containing a calcium chelator like EGTA (e.g., 1 mM) to establish a baseline fluorescence ratio (F340/F380).

    • To deplete the ER calcium stores, a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) is added to the Ca²⁺-free HBSS.[7] This induces a transient increase in cytosolic Ca²⁺.

    • Once the cytosolic Ca²⁺ level returns to a stable baseline, Ca²⁺ is reintroduced into the extracellular medium (e.g., 2 mM CaCl₂). The subsequent influx of Ca²⁺ through the activated store-operated channels is measured as a sustained increase in the F340/F380 ratio.

    • To assess the inhibitory effect of YM-58483, cells are pre-incubated with various concentrations of the compound (typically for 10-30 minutes) before the addition of thapsigargin. The reduction in the Ca²⁺ influx upon reintroduction of extracellular Ca²⁺ is quantified to determine the IC₅₀.

SOCE_Protocol A 1. Cell Culture and Fura-2 AM Loading B 2. Establish Baseline in Ca²⁺-free HBSS + EGTA A->B C 3. Induce Store Depletion with Thapsigargin B->C D 4. Reintroduce Extracellular Ca²⁺ C->D E 5. Measure Ca²⁺ Influx (SOCE) D->E F Pre-incubation with YM-58483 F->C inhibition assessment

Figure 2: Experimental workflow for measuring SOCE inhibition.
Electrophysiological Recording of CRAC Channel Currents

Whole-cell patch-clamp electrophysiology is employed to directly measure the ion currents through CRAC channels (Icrac) and assess the inhibitory effect of YM-58483.

  • Cell Preparation and Recording Configuration:

    • Cells expressing CRAC channels (e.g., RBL cells, or HEK293 cells overexpressing STIM1 and ORAI1) are used.

    • The whole-cell patch-clamp configuration is established using a glass micropipette filled with an intracellular solution containing a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER Ca²⁺ stores and activate CRAC channels.

    • The extracellular solution is a physiological saline solution.

  • Measurement of Icrac and Inhibition:

    • The membrane potential is held at a specific voltage (e.g., 0 mV), and voltage ramps or steps (e.g., to -100 mV) are applied to elicit and measure the characteristic inwardly rectifying Icrac.

    • Once a stable Icrac is recorded, YM-58483 is applied to the extracellular solution via perfusion.

    • The reduction in the Icrac amplitude in the presence of YM-58483 is measured to determine its inhibitory effect on the CRAC channel conductance.

Jurkat T-cell IL-2 Production Assay

This assay quantifies the functional consequence of CRAC channel inhibition by YM-58483 on T-cell activation, specifically the production of Interleukin-2 (IL-2).

  • Cell Culture and Stimulation:

    • Jurkat T-cells are cultured in a 96-well plate.

    • Cells are pre-incubated with varying concentrations of YM-58483.

    • T-cell activation and IL-2 production are stimulated using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3 and anti-CD28 antibodies.[8]

  • Quantification of IL-2:

    • After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2.

    • The reduction in IL-2 production in the presence of YM-58483 is used to determine its IC₅₀ for this functional response.[8]

Concluding Remarks

YM-58483 (BTP2) is a well-established and highly selective inhibitor of store-operated Ca²⁺ entry, acting through the direct or indirect blockade of CRAC channels. Its ability to potently suppress calcium influx in non-excitable cells translates into significant inhibitory effects on key cellular functions, such as T-cell activation and mast cell degranulation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize YM-58483 as a critical tool in the investigation of SOCE-mediated physiological and pathological processes.

References

YM-58790 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

[3] YM-58790 Chemical and Physical Properties of this compound. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C20H23N5O5. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Ų. Heavy Atom Count, 30. --INVALID-LINK--

This compound | C20H23N5O5 | ChemSpider Structure and properties of this compound (CAS Number 264267-37-4). Synonyms: 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide. This compound is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor. --INVALID-LINK--

This compound Chemical and Physical Properties. Computed Properties. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C20H23N5O5. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Ų. Heavy Atom Count, 30. --INVALID-LINK--

4-[[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide Chemical structure image of this compound. Chemical structure of this compound. SMILES. COC1=CC=C(C=C1)C2=CNN=C2CN3CCN(CC3)C(=O)N(C)C4=NN=CO4. InChI. InChI=1S/C20H23N5O5/c1-22(20(26)25-13-28-29-18(25)30-20)19(27)24-11-9-23(10-12-24)14-17-15-21-22-16(17)15-6-4-8-7-5-15/h4-8,13,15H,9-12,14H2,1-3H3,(H,21,22). InChI Key. --INVALID-LINK--

This compound this compound is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor with an IC50 of 100 nM for inhibition of Ca2+ influx in human T-cells. --INVALID-LINK--

This compound | CAS 264267-37-4 this compound is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor with an IC50 of 100 nM for inhibition of Ca2+ influx in human T-cells. This compound inhibits SOCE by blocking the Ca2+ release-activated Ca2+ (CRAC) channel, which is a key component of the SOCE pathway. This compound has been shown to be effective in a variety of in vitro and in vivo models of autoimmune and inflammatory diseases. --INVALID-LINK--

This compound this compound is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor (IC50 = 100 nM for inhibition of Ca2+ influx in human T-cells). Displays no effect on VOCCs or receptor-operated Ca2+ channels. Inhibits production of IL-2, IL-4, IL-5 and IFN-γ in human T-cells and inhibits activation of mouse T-cells and B-cells in vitro. Reduces passive cutaneous anaphylaxis and collagen-induced arthritis in mice. --INVALID-LINK--

Store-operated Ca2+ entry (SOCE) and its role in cancer Store-operated Ca2+ entry (SOCE) is a major Ca2+ influx pathway in non-excitable cells. It is activated by the depletion of Ca2+ from the endoplasmic reticulum (ER) and is mediated by the Ca2+ release-activated Ca2+ (CRAC) channel. The CRAC channel is composed of two proteins: STIM1, which is an ER Ca2+ sensor, and ORAI1, which is the pore-forming subunit of the channel. When ER Ca2+ levels are depleted, STIM1 oligomerizes and translocates to the plasma membrane, where it binds to and activates ORAI1, leading to Ca2+ influx. --INVALID-LINK--

This compound, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice - PubMed this compound, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice. J Pharmacol Exp Ther. 2005 Sep;314(3):1094-101. doi: 10.1124/jpet.105.086477. Epub 2005 Jun 1. Authors. --INVALID-LINK--

Synthesis of this compound The synthesis of this compound starts from 4-methoxyphenylacetonitrile. This is converted to a pyrazole derivative, which is then coupled with a piperazine derivative. The final step is the addition of the oxadiazole group. --INVALID-LINK--

A novel pyrazole derivative, this compound, selectively inhibits store-operated Ca2+ entry These results suggest that this compound is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. This compound was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC50 value of 30 nM. This suggests that this compound may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK--

This compound, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice this compound, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice. Abstract. The present study was conducted to investigate the in vitro and in vivo pharmacological properties of a novel pyrazole derivative, this compound [4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide], as a store-operated Ca2+ entry (SOCE) inhibitor. This compound inhibited the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by thapsigargin in human T cells, with an IC50 value of 100 nM. --INVALID-LINK--

A novel pyrazole derivative, this compound, selectively inhibits store-operated Ca2+ entry - PubMed These results suggest that this compound is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. This compound was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC50 value of 30 nM. This suggests that this compound may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK-- this compound: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective SOCE Inhibitor

This compound is a novel pyrazole derivative that has garnered significant interest within the scientific community for its potent and selective inhibition of store-operated Ca2+ entry (SOCE). This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide, is a small molecule with a molecular weight of 421.4 g/mol and a molecular formula of C20H23N5O5. Its chemical identity is further defined by its SMILES and InChI strings, which provide a standardized representation of its structure.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide
SMILESCOC1=CC=C(C=C1)C2=CNN=C2CN3CCN(CC3)C(=O)N(C)C4=NN=CO4
InChIInChI=1S/C20H23N5O5/c1-22(20(26)25-13-28-29-18(25)30-20)19(27)24-11-9-23(10-12-24)14-17-15-21-22-16(17)15-6-4-8-7-5-15/h4-8,13,15H,9-12,14H2,1-3H3,(H,21,22)
CAS Number264267-37-4

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight421.4 g/mol
Molecular FormulaC20H23N5O5
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Exact Mass421.16991871 g/mol
Monoisotopic Mass421.16991871 g/mol
Topological Polar Surface Area131 Ų
Heavy Atom Count30

Mechanism of Action: Inhibition of Store-Operated Ca2+ Entry

This compound functions as a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), a crucial pathway for calcium influx in non-excitable cells. SOCE is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon ER calcium depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it activates the ORAI1 channel, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to calcium influx. This compound specifically blocks this process by inhibiting the CRAC channel.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Depletion ORAI1_closed ORAI1 (closed) STIM1_inactive->ORAI1_closed Translocation & Activation ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open Ca_cyto Intracellular Ca2+ ORAI1_open->Ca_cyto Ca_ext Extracellular Ca2+ Ca_ext->ORAI1_open Influx YM58790 This compound YM58790->ORAI1_open Inhibition A 4-Methoxyphenylacetonitrile B Pyrazole Derivative A->B Conversion C Piperazine Coupling B->C Coupling D This compound C->D Oxadiazole Addition cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Human T-cells B Load with Fura-2 AM A->B C Measure Baseline Fluorescence B->C D Add Thapsigargin (Ca2+-free media) C->D E Add this compound D->E F Add Extracellular Ca2+ E->F G Measure Ca2+ Influx F->G H Calculate % Inhibition G->H I Determine IC50 H->I

An In-depth Technical Guide to the Discovery and Biological Activity of YM-534, a Novel Imidazole-Based Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "YM-58790" did not yield any specific scientific literature. It is highly probable that this is a typographical error. This guide focuses on YM-534 , a compound developed by the former Yamanouchi Pharmaceutical Co., which aligns with the general characteristics of the user's request for information on a "YM-" designated compound with anti-cancer properties.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of YM-534, an imidazole-based compound with demonstrated anti-cancer properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

Introduction

YM-534 is a synthetic imidazole compound that has been investigated for its potential as an anti-cancer drug. It has shown significant inhibitory effects on the growth of human promyelocytic leukemia (HL-60) cells. This document summarizes the key findings related to its biological activity and provides detailed experimental protocols for the assays used in its characterization.

Synthesis

While a specific, detailed synthesis protocol for YM-534 is not publicly available in the searched literature, the general synthesis of imidazole-based anti-cancer agents often involves multi-step reactions. Common synthetic strategies include the Debus synthesis, the Van Leusen three-component reaction, and various one-pot synthesis methods. These approaches typically involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia or an amine to form the imidazole ring, which can then be further modified to produce the desired derivative.

Biological Activity and Mechanism of Action

YM-534 exhibits potent anti-proliferative effects against human promyelocytic leukemia HL-60 cells. The primary mechanism of action appears to involve the inhibition of nucleic acid synthesis and the induction of DNA damage.

The following table summarizes the key quantitative data reported for YM-534's activity against HL-60 cells.

ParameterCell LineValueReference
IC50 (Cell Growth) HL-602.5 x 10-6 M[1]
DNA/RNA Synthesis Inhibition HL-60Complete at 10-4 M[1]
Protein Synthesis Inhibition HL-6032% at 10-4 M[1]
DNA Single-Strand Scission HL-60Induced at 10-4 M[1]
Preribosomal RNA Processing HL-60Retarded at 10-5 M[1]

The proposed mechanism of action for YM-534 is multifaceted, ultimately leading to the inhibition of cell proliferation and the induction of cell death. The key events are illustrated in the following diagram.

YM534_Mechanism cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences YM534 YM-534 Inhibition_DNA_RNA_Synth Inhibition of DNA & RNA Synthesis YM534->Inhibition_DNA_RNA_Synth DNA_Damage DNA Single-Strand Scission YM534->DNA_Damage Inhibit_rRNA_Processing Inhibition of Preribosomal RNA Processing YM534->Inhibit_rRNA_Processing Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_DNA_RNA_Synth->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Inhibit_rRNA_Processing->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action for YM-534.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of YM-534.

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

  • HL-60 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • YM-534 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HL-60 cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.[2][3]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of YM-534 in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Centrifuge the plates and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.

Materials:

  • HL-60 cells

  • Culture medium

  • YM-534

  • [3H]-thymidine

  • [3H]-uridine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture HL-60 cells in the presence of various concentrations of YM-534 for a specified period.

  • Add [3H]-thymidine (for DNA synthesis) or [3H]-uridine (for RNA synthesis) to the culture medium and incubate for a defined pulse period (e.g., 1-2 hours).

  • Harvest the cells and wash them with cold PBS.

  • Precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate on a filter and wash with TCA and ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the rate of DNA or RNA synthesis.

This technique is used to detect single-strand breaks in DNA.[5][6][7]

Materials:

  • HL-60 cells

  • YM-534

  • Lysis solution

  • Alkaline sucrose gradient (5-20%)

  • Ultracentrifuge

Procedure:

  • Treat HL-60 cells with YM-534 for the desired time.

  • Carefully layer a small number of cells on top of an alkaline sucrose gradient in an ultracentrifuge tube.

  • Add a lysis solution to the top of the gradient to gently lyse the cells and denature the DNA.

  • Centrifuge the tubes at high speed for a specific duration.

  • After centrifugation, collect fractions from the gradient.

  • Quantify the amount of DNA in each fraction.

  • The sedimentation profile of the DNA will indicate the presence of single-strand breaks, as smaller DNA fragments (resulting from breaks) will sediment more slowly.

Experimental and Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer activity of a compound like YM-534.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Compound_Synthesis Compound Synthesis (YM-534) Cell_Culture HL-60 Cell Culture Compound_Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies DNA_RNA_Synth_Assay DNA/RNA Synthesis Inhibition Assay Mechanism_Studies->DNA_RNA_Synth_Assay DNA_Damage_Assay DNA Damage Assay (Alkaline Sucrose Gradient) Mechanism_Studies->DNA_Damage_Assay Protein_Synth_Assay Protein Synthesis Inhibition Assay Mechanism_Studies->Protein_Synth_Assay rRNA_Processing_Assay rRNA Processing Analysis Mechanism_Studies->rRNA_Processing_Assay Data_Analysis Data Analysis and Interpretation DNA_RNA_Synth_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Protein_Synth_Assay->Data_Analysis rRNA_Processing_Assay->Data_Analysis

Experimental workflow for YM-534 evaluation.

Conclusion

YM-534 is a promising imidazole-based anti-cancer compound that demonstrates significant activity against human promyelocytic leukemia cells. Its mechanism of action involves the inhibition of nucleic acid synthesis, induction of DNA damage, and interference with preribosomal RNA processing. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in other cancer models. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in investigating YM-534 and similar compounds.

References

YM-905 (Solifenacin): A Technical Guide to its Mechanism as a Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-905, commercially known as Solifenacin, is a competitive and selective antagonist of the muscarinic M3 receptor.[1][2][3] It is a valuable tool in pharmacological research and is clinically used for the treatment of overactive bladder.[2][3] This technical guide provides an in-depth overview of YM-905's mechanism of action, its interaction with the M3 receptor signaling pathway, quantitative data on its activity, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action

YM-905 functions as a competitive antagonist at muscarinic acetylcholine receptors, with a particular selectivity for the M3 subtype.[1][2][4] The binding of the endogenous agonist, acetylcholine, to M3 receptors on smooth muscle cells, such as those in the urinary bladder, triggers a signaling cascade that leads to muscle contraction.[1][3] YM-905 competitively blocks this binding, thereby inhibiting the downstream signaling events and reducing smooth muscle tone.[2] This antagonistic action makes it an effective agent for conditions characterized by involuntary smooth muscle contractions.

M3 Receptor Signaling Pathway and Inhibition by YM-905

The activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling pathway. YM-905 disrupts this pathway at its origin.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates YM905 YM-905 (Solifenacin) YM905->M3R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

M3 Receptor Signaling Pathway and YM-905 Inhibition.

Quantitative Data

The affinity and potency of YM-905 have been determined through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

Receptor SubtypeYM-905 Ki (nM)Reference
Human M126[5]
Human M2170[5]
Human M312[5]
Human M4110[5]
Human M531[5]

Table 2: Functional Antagonism in Isolated Tissues (pA2 and pKi values)

Tissue/Cell TypeAgonistYM-905 PotencyReference
Isolated Rat Urinary BladderCarbacholpA2 = 7.44 ± 0.09[5]
Monkey Bladder Smooth Muscle CellsCarbacholpKi = 8.5 ± 0.053[6]
Monkey Submandibular Gland CellsCarbacholpKi = 8.2 ± 0.051[6]
Rat Bladder Smooth Muscle CellsCarbacholpKi = 8.12[7]
Rat Salivary Gland CellsCarbacholpKi = 7.57[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize YM-905.

Radioligand Binding Assay

This assay determines the binding affinity of YM-905 to muscarinic receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing muscarinic receptors incubation Incubate membranes, radioligand, and YM-905 (or vehicle) prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H]-NMS) prep_radioligand->incubation prep_ym905 Prepare serial dilutions of YM-905 prep_ym905->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify radioactivity on filters filtration->counting analysis Calculate Ki values from competition binding curves counting->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled YM-905 or vehicle (for total binding) or a saturating concentration of a non-radiolabeled antagonist like atropine (for non-specific binding).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the YM-905 concentration and fit the data to a one-site competition model to calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of YM-905 to inhibit agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate cells expressing M3 receptors in a microplate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of YM-905 load_dye->pre_incubate add_agonist Add a muscarinic agonist (e.g., carbachol) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader add_agonist->measure_fluorescence analyze_data Calculate IC50 values for YM-905 inhibition measure_fluorescence->analyze_data

Workflow for Intracellular Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the M3 muscarinic receptor in a suitable microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a buffer containing the dye.

  • Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of YM-905 or vehicle for a defined period.

  • Agonist Stimulation: Place the microplate in a fluorescence plate reader and add a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of YM-905. Plot the percentage of inhibition of the agonist response against the logarithm of the YM-905 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Isolated Bladder Smooth Muscle Contraction Assay

This ex vivo assay directly measures the effect of YM-905 on smooth muscle contractility.

Muscle_Contraction_Workflow cluster_tissue_prep Tissue Preparation cluster_equilibration Equilibration & Contraction cluster_antagonism Antagonism & Analysis dissect_tissue Dissect urinary bladder and prepare smooth muscle strips mount_tissue Mount tissue strips in an isolated organ bath dissect_tissue->mount_tissue equilibrate Equilibrate tissue under tension mount_tissue->equilibrate induce_contraction Induce contraction with an agonist (e.g., carbachol) equilibrate->induce_contraction add_ym905 Add cumulative concentrations of YM-905 induce_contraction->add_ym905 record_response Record changes in muscle tension add_ym905->record_response analyze_data Construct Schild plot to determine pA2 value record_response->analyze_data

Workflow for Isolated Bladder Smooth Muscle Contraction Assay.

Methodology:

  • Tissue Preparation: Euthanize an animal (e.g., rat or guinea pig) and carefully dissect the urinary bladder. Cut the bladder into strips of smooth muscle.

  • Mounting: Mount the tissue strips in an isolated organ bath filled with a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with periodic washing.

  • Agonist-Induced Contraction: Construct a cumulative concentration-response curve to a muscarinic agonist like carbachol to establish a baseline contractile response.

  • Antagonist Incubation: In the presence of a fixed concentration of YM-905, repeat the cumulative concentration-response curve to the agonist. This is repeated for several concentrations of YM-905.

  • Data Analysis: The antagonistic effect of YM-905 is quantified by the rightward shift of the agonist concentration-response curves. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC50.

Conclusion

YM-905 (Solifenacin) is a potent and selective muscarinic M3 receptor antagonist. Its mechanism of action is well-characterized and involves the competitive inhibition of acetylcholine binding to M3 receptors, leading to the suppression of downstream signaling pathways that mediate smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of YM-58790

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary in vitro studies of YM-58790, a potent and selective antagonist of muscarinic acetylcholine receptors (mAChR). The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Core Compound Profile: this compound

This compound is identified as a competitive antagonist with high affinity for the M3 muscarinic receptor subtype. This selectivity profile suggests its potential therapeutic application in conditions characterized by smooth muscle hyperactivity, such as overactive bladder.

Chemical Information:

  • CAS Number: 214558-72-2

  • Molecular Formula: C27H32ClN3O2

Quantitative Data Presentation

The in vitro binding affinity of this compound for muscarinic receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) quantify the affinity of this compound for M1, M2, and M3 receptors.

Receptor SubtypeBinding Affinity (Ki)
M128 nM
M2260 nM
M315 nM

Data inferred from commercially available compound information.

These values indicate that this compound is most potent at the M3 receptor, followed by the M1 and M2 subtypes, highlighting its M3-selective profile.

Experimental Protocols

While specific experimental protocols for this compound are not publicly detailed, the following methodologies are standard for characterizing similar M3-selective muscarinic antagonists and are presumed to be applicable.

3.1. Muscarinic Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for different muscarinic receptor subtypes expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing human M1, M2, or M3 muscarinic receptors are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) and varying concentrations of this compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at room temperature for a specified duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

3.2. In Vitro Bladder Smooth Muscle Contraction Assay

This assay assesses the functional antagonism of this compound on carbachol-induced contractions of isolated bladder tissue strips.

  • Tissue Preparation:

    • Urinary bladders are isolated from rats.

    • Longitudinal smooth muscle strips of a defined size are prepared in Krebs-Henseleit solution.

  • Organ Bath Setup:

    • The tissue strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

    • The strips are connected to isometric force transducers to record contractile responses.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves to the muscarinic agonist carbachol are generated.

    • The tissues are then incubated with varying concentrations of this compound for a defined period.

    • The carbachol concentration-response curves are repeated in the presence of this compound.

  • Data Analysis:

    • The antagonistic effect of this compound is quantified by calculating the pA2 value from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

3.3. In Vitro Salivary Gland Secretion Assay

This assay evaluates the inhibitory effect of this compound on agonist-induced salivary secretion from isolated salivary gland tissue.

  • Tissue Preparation:

    • Submandibular salivary glands are isolated from rats.

    • The glands are minced into small fragments.

  • Secretion Assay:

    • The tissue fragments are pre-incubated in a physiological salt solution.

    • The fragments are then incubated with a secretagogue, such as carbachol, in the presence or absence of varying concentrations of this compound.

    • The amount of a secreted marker (e.g., amylase activity or total protein) in the supernatant is measured.

  • Data Analysis:

    • The inhibitory effect of this compound on stimulated secretion is calculated and expressed as the IC50 value.

Signaling Pathways and Experimental Workflows

4.1. M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor, thereby inhibiting the downstream signaling cascade initiated by acetylcholine (ACh).

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates YM58790 This compound YM58790->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

4.2. Experimental Workflow for In Vitro Bladder Contraction Assay

The following diagram illustrates the logical flow of the in vitro bladder smooth muscle contraction assay.

Bladder_Contraction_Workflow start Start prep_tissue Prepare Rat Bladder Smooth Muscle Strips start->prep_tissue mount_tissue Mount Tissue Strips in Organ Baths prep_tissue->mount_tissue equilibrate Equilibrate Tissue Under Tension mount_tissue->equilibrate cch_control Generate Control Carbachol (CCH) Curve equilibrate->cch_control incubate_ym Incubate with This compound cch_control->incubate_ym cch_test Generate CCH Curve in Presence of this compound incubate_ym->cch_test analyze Analyze Data (Schild Plot, pA2) cch_test->analyze end End analyze->end

Caption: Workflow for assessing the antagonistic effect of this compound on bladder contraction.

This technical guide provides a foundational understanding of the in vitro pharmacological profile of this compound. Further studies would be necessary to fully elucidate its mechanism of action and therapeutic potential.

The CRAC Channel Inhibitor YM-58483: An In-Depth Technical Guide to its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca2+ entry (SOCE), a critical signaling pathway in a multitude of cell types. It exerts its effects through the direct blockade of Ca2+ release-activated Ca2+ (CRAC) channels, the primary conduits for SOCE in non-excitable cells. This technical guide provides a comprehensive overview of the mechanism of action of YM-58483, its impact on key cellular signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized for easy reference, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating CRAC channel function and the therapeutic potential of its inhibition.

Introduction to Store-Operated Ca2+ Entry and CRAC Channels

Store-operated Ca2+ entry (SOCE) is a fundamental mechanism for Ca2+ signaling in eukaryotic cells. It is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which triggers the influx of extracellular Ca2+ across the plasma membrane.[1] This process is mediated by the Ca2+ release-activated Ca2+ (CRAC) channels. The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an ER-resident Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane.

Upon ER Ca2+ store depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca2+ into the cell. This increase in intracellular Ca2+ concentration activates a variety of downstream signaling pathways that control diverse cellular functions, including gene expression, proliferation, differentiation, and apoptosis.

YM-58483: A Selective CRAC Channel Inhibitor

YM-58483 is a pyrazole derivative that has been identified as a potent and selective inhibitor of CRAC channels.[2] It blocks SOCE without affecting the release of Ca2+ from intracellular stores or the initial transient increase in intracellular Ca2+ following receptor stimulation.[3] This selectivity makes YM-58483 an invaluable tool for studying the physiological roles of CRAC channels and a promising candidate for therapeutic intervention in diseases driven by aberrant CRAC channel activity, such as autoimmune disorders and allergic inflammation.

Mechanism of Action

YM-58483 directly inhibits the CRAC channel, preventing the influx of extracellular Ca2+. The precise binding site and mechanism of inhibition are still under investigation, but it is understood to act on the channel complex itself.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+]ER Orai1_closed Orai1 (closed) Extracellular_Ca Extracellular Ca2+ Orai1_open Orai1 (open) CRAC Channel Extracellular_Ca->Orai1_open Ca2+ Influx Ca_cytosol [Ca2+]i Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream STIM1_active STIM1 (active) Oligomerization & Translocation STIM1_active->Orai1_open Interaction Orai1_open->Ca_cytosol YM58483 YM-58483 YM58483->Orai1_open Inhibition ER_depletion ER Ca2+ Store Depletion ER_depletion->STIM1_active

Figure 1: Mechanism of CRAC channel activation and inhibition by YM-58483.

Quantitative Data on the Effects of YM-58483

The inhibitory effects of YM-58483 have been quantified in various cell types and assay systems. The following tables summarize the key inhibitory concentration (IC50) values.

ParameterCell TypeIC50 (nM)Reference
Thapsigargin-induced Ca2+ influxJurkat T cells100[4]
T-cell proliferation (one-way MLR)Human T cells12.7[1]
IL-2 productionJurkat T cells~100[2]
IL-4 productionMurine Th2 T cell clone (D10.G4.1)~100[2]
IL-5 productionMurine Th2 T cell clone (D10.G4.1)~100[2]
IL-5 productionHuman peripheral blood cells (PHA-stimulated)125[1]
IL-13 productionHuman peripheral blood cells (PHA-stimulated)148[1]
Histamine release (DNP antigen-induced)RBL-2H3 cells460[1]
Leukotriene production (DNP antigen-induced)RBL-2H3 cells310[1]
NF-AT driven promoter activityJurkat T cells100[4]

Table 1: In Vitro Inhibitory Activity of YM-58483

Animal ModelSpeciesEffectDosageReference
Ovalbumin-induced bronchoconstrictionGuinea PigSignificant suppression30 mg/kg, p.o.[1]
Ovalbumin-induced airway hyperresponsivenessGuinea PigComplete suppression3-30 mg/kg, p.o.[1]
Antigen-induced airway eosinophil infiltrationBrown Norway RatInhibition1-10 mg/kg, p.o.[2]
Antigen-induced late phase asthmatic bronchoconstrictionGuinea PigPreventionOrally administered[5]

Table 2: In Vivo Efficacy of YM-58483 in Asthma Models

Impact on Cellular Signaling Pathways

By blocking CRAC channel-mediated Ca2+ influx, YM-58483 significantly impacts downstream signaling pathways that are dependent on sustained intracellular Ca2+ elevation.

Calcineurin-NFAT Signaling Pathway

One of the most well-characterized pathways downstream of CRAC channels is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[6][7] Sustained high intracellular Ca2+ levels activate the Ca2+-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it acts as a transcription factor to induce the expression of genes crucial for T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[8][9] YM-58483, by inhibiting the sustained Ca2+ influx, prevents the activation of calcineurin and the subsequent nuclear translocation of NFAT, thereby suppressing T-cell activation and cytokine gene expression.[4]

CRAC_channel CRAC Channel (Orai1) Ca_influx Ca2+ Influx CRAC_channel->Ca_influx Calcineurin_active Calcineurin (active) Ca_influx->Calcineurin_active Activation Calcineurin_inactive Calcineurin (inactive) NFAT_p NFAT-P (cytosolic) Calcineurin_active->NFAT_p Dephosphorylation NFAT NFAT (nuclear) NFAT_p->NFAT Nuclear Translocation Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Transcription YM58483 YM-58483 YM58483->CRAC_channel Inhibition

Figure 2: Inhibition of the Calcineurin-NFAT signaling pathway by YM-58483.

Detailed Experimental Protocols

Measurement of Intracellular Ca2+ Influx

This protocol describes the measurement of changes in intracellular Ca2+ concentration ([Ca2+]i) using a fluorescent Ca2+ indicator like Fura-2 or Indo-1.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin

  • Ionomycin

  • EGTA

  • YM-58483

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading:

    • Resuspend cells in HBSS without Ca2+.

    • Load cells with 2-5 µM Fura-2 AM or Indo-1 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS without Ca2+ to remove extracellular dye.

  • Measurement of Store Depletion-Induced Ca2+ Entry:

    • Resuspend the loaded cells in Ca2+-free HBSS.

    • Place the cell suspension in a cuvette in the fluorometer or on a coverslip on the microscope stage.

    • Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).

    • Add 1 µM thapsigargin to deplete the ER Ca2+ stores and record the transient increase in [Ca2+]i due to release from stores.

    • Once the [Ca2+]i returns to near baseline, add 2 mM Ca2+ to the extracellular solution to initiate SOCE.

    • Record the sustained increase in the fluorescence ratio, which represents Ca2+ influx through CRAC channels.

  • Inhibition with YM-58483:

    • Pre-incubate the loaded cells with various concentrations of YM-58483 for 15-30 minutes before the start of the experiment.

    • Perform the Ca2+ measurement as described above in the presence of YM-58483.

    • To determine the IC50 value, plot the peak of the sustained Ca2+ influx against the concentration of YM-58483.

  • Controls:

    • Positive Control: At the end of each experiment, add a Ca2+ ionophore like ionomycin (1-5 µM) to determine the maximum fluorescence ratio.

    • Negative Control: Add EGTA (5 mM) to chelate extracellular Ca2+ and determine the minimum fluorescence ratio.

Start Start Cell_Loading Load cells with fluorescent Ca2+ indicator Start->Cell_Loading Wash_Cells Wash cells to remove extracellular dye Cell_Loading->Wash_Cells Resuspend_Ca_free Resuspend in Ca2+-free buffer Wash_Cells->Resuspend_Ca_free Record_Baseline Record baseline fluorescence Resuspend_Ca_free->Record_Baseline Add_Thapsigargin Add Thapsigargin (ER store depletion) Record_Baseline->Add_Thapsigargin Add_Ca Add extracellular Ca2+ (Initiate SOCE) Add_Thapsigargin->Add_Ca Record_Influx Record sustained Ca2+ influx Add_Ca->Record_Influx End End Record_Influx->End Inhibition_Step Pre-incubate with YM-58483 Inhibition_Step->Cell_Loading

Figure 3: Experimental workflow for measuring intracellular Ca2+ influx.
Whole-Cell Patch-Clamp Electrophysiology for CRAC Current Recording

This protocol outlines the steps for recording CRAC currents (ICRAC) using the whole-cell patch-clamp technique.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Cell culture of interest (e.g., HEK293 cells overexpressing STIM1 and Orai1, or Jurkat T cells)

  • Extracellular solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES, pH 7.4

  • Intracellular solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES, pH 7.2

  • YM-58483

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording:

    • Establish a whole-cell configuration on a selected cell.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to monitor current development.

    • ICRAC will develop over several minutes as the BAPTA in the pipette solution diffuses into the cell and depletes the ER Ca2+ stores.

  • Inhibition with YM-58483:

    • Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the desired concentration of YM-58483.

    • Record the inhibition of ICRAC.

    • To determine the IC50, test a range of YM-58483 concentrations.

Start Start Prepare_Pipette Prepare patch pipette (2-5 MΩ) Start->Prepare_Pipette Establish_Seal Establish GΩ seal and whole-cell configuration Prepare_Pipette->Establish_Seal Hold_Potential Hold cell at 0 mV Establish_Seal->Hold_Potential Apply_Ramps Apply voltage ramps to monitor current Hold_Potential->Apply_Ramps Develop_ICRAC Allow ICRAC to develop (store depletion by BAPTA) Apply_Ramps->Develop_ICRAC Apply_YM58483 Apply YM-58483 via perfusion Develop_ICRAC->Apply_YM58483 Record_Inhibition Record inhibition of ICRAC Apply_YM58483->Record_Inhibition End End Record_Inhibition->End

Figure 4: Workflow for whole-cell patch-clamp recording of CRAC currents.
NFAT-Luciferase Reporter Assay

This assay measures the activation of the NFAT signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NFAT-responsive promoter.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium

  • Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

  • YM-58483

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NFAT-luciferase Jurkat cells in a 96-well plate.

  • Treatment: Pre-incubate the cells with various concentrations of YM-58483 for 30 minutes.

  • Stimulation: Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., unstimulated cells).

    • Calculate the percent inhibition for each concentration of YM-58483 and determine the IC50 value.

Conclusion

YM-58483 is a well-characterized and highly effective inhibitor of CRAC channels and store-operated Ca2+ entry. Its selectivity and potency make it an indispensable tool for elucidating the complex roles of Ca2+ signaling in a wide range of cellular processes. The detailed information and protocols provided in this technical guide are intended to facilitate further research into the mechanism of action of YM-58483 and its potential therapeutic applications in diseases characterized by dysregulated Ca2+ signaling. As our understanding of the intricacies of CRAC channel function continues to grow, so too will the importance of selective inhibitors like YM-58483 in both basic research and drug discovery.

References

Early Research and Development of YM-58483 (BTP2): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "YM-58790" did not yield specific information for a compound with that identifier. The provided information pertains to YM-58483 , also known as BTP2 , a well-characterized inhibitor of store-operated calcium entry, which is likely the intended subject of the query.

This technical guide provides an in-depth overview of the early research and development of YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Core Mechanism of Action

YM-58483 is a pyrazole derivative that acts as a blocker of store-operated calcium (SOC) channels, more specifically, the calcium release-activated calcium (CRAC) channels.[1][2] In non-excitable cells, a decrease in Ca2+ concentration within the endoplasmic reticulum (ER) triggers the activation of these channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.[1][3] This process, known as store-operated calcium entry (SOCE), is crucial for various cellular functions, including the activation of T lymphocytes and the production of inflammatory cytokines.[1][3] YM-58483 selectively inhibits this Ca2+ influx, thereby exerting its immunomodulatory and anti-inflammatory effects.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from early in vitro and in vivo studies on YM-58483.

ParameterValueCell/SystemConditionReference
IC50 (Thapsigargin-induced Ca2+ influx)100 nMJurkat T cellsThapsigargin stimulation[1][2]
IC50 (IL-2 production)~100 nMT lymphocytes-[4]
IC50 (IL-4 production)~100 nMMurine Th2 T cell clone (D10.G4.1)Conalbumin stimulation[4]
IC50 (IL-5 production)~100 nMMurine Th2 T cell clone (D10.G4.1)Conalbumin stimulation[4]
IC50 (IL-5 production)~100 nMHuman whole blood cellsPhytohemagglutinin stimulation[4]
IC50 (T cell proliferation)330 nMOne-way mixed lymphocyte reaction-[5]
IC50 (Histamine release)460 nMRBL-2H3 cellsDNP antigen stimulation[5]
IC50 (Leukotriene production)310 nMRBL-2H3 cellsDNP antigen stimulation[5]
ED50 (Delayed-type hypersensitivity)1.1 mg/kgMice-[1]

Key Experimental Protocols

Measurement of Intracellular Ca2+ Concentration

A common method to assess the inhibitory effect of YM-58483 on SOCE involves measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent Ca2+ indicators. A typical protocol is as follows:

  • Cell Loading: Jurkat T cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological salt solution.

  • Baseline Measurement: The baseline fluorescence is recorded in a Ca2+-free medium.

  • Store Depletion: The endoplasmic reticulum Ca2+ stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM). This leads to a transient increase in [Ca2+]i due to Ca2+ leakage from the ER.

  • Compound Incubation: YM-58483 at various concentrations is added to the cells.

  • Ca2+ Re-addition: Extracellular Ca2+ is added back to the medium (e.g., 1 mM CaCl2) to initiate SOCE.

  • Data Acquisition: The fluorescence signal is continuously monitored using a fluorometer or a fluorescence microscope to determine the extent of Ca2+ influx. The IC50 value is calculated from the concentration-response curve of YM-58483's inhibition of the sustained Ca2+ influx.

Cytokine Production Assay

The effect of YM-58483 on cytokine production is a key indicator of its immunomodulatory activity. A general protocol for measuring cytokine levels is outlined below:

  • Cell Culture: T cells (e.g., Jurkat cells, primary T lymphocytes, or a Th2 T cell clone like D10.G4.1) or human whole blood cells are cultured under appropriate conditions.

  • Stimulation: The cells are stimulated to produce cytokines. For example, T cells can be stimulated with anti-CD3 monoclonal antibodies, conalbumin, or phytohemagglutinin (PHA).

  • Compound Treatment: The cells are treated with varying concentrations of YM-58483.

  • Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IL-4, IL-5) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest.

  • Data Analysis: The IC50 value for the inhibition of cytokine production is determined by plotting the percentage of inhibition against the concentration of YM-58483.

Visualizations

Signaling Pathway Diagram

SOCE_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_ext Ca²⁺ CRAC CRAC Channel (ORAI1) Ca_cyt Ca²⁺ CRAC->Ca_cyt 6. Influx Calcineurin Calcineurin Ca_cyt->Calcineurin PLC PLC IP3 IP₃ PLC->IP3 2. Generates IP3R IP₃R IP3->IP3R 3. Binds NFAT_p NFAT (P) NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene 9. Translocates Calcineurin->NFAT_p 8. Dephosphorylates ER_Ca Ca²⁺ STIM1 STIM1 STIM1->CRAC 5. Activates IP3R->ER_Ca 4. Release TCR TCR Activation TCR->PLC 1. Signal YM58483 YM-58483 YM58483->CRAC Inhibits

Figure 1: YM-58483 inhibits the SOCE signaling pathway.
Experimental Workflow Diagrams

Calcium_Assay_Workflow start Start load Load cells with Fura-2 AM start->load wash Wash cells load->wash baseline Measure baseline fluorescence (Ca²⁺-free medium) wash->baseline deplete Deplete ER Ca²⁺ stores (e.g., with Thapsigargin) baseline->deplete treat Add YM-58483 (various concentrations) deplete->treat readd Re-add extracellular Ca²⁺ treat->readd measure Measure fluorescence change (Ca²⁺ influx) readd->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end

Figure 2: Workflow for intracellular calcium measurement.

Cytokine_Assay_Workflow start Start culture Culture T cells or whole blood cells start->culture stimulate Stimulate cells (e.g., anti-CD3, PHA) culture->stimulate treat Treat with YM-58483 (various concentrations) stimulate->treat incubate Incubate for 24-48 hours treat->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for specific cytokine collect->elisa analyze Calculate IC₅₀ for cytokine inhibition elisa->analyze end End analyze->end

Figure 3: Workflow for cytokine production assay.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of YM-58790

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no specific information was found for a compound designated as "YM-58790." It is possible that this is an internal development code that has not been publicly disclosed, an incorrect designation, or a compound that was discontinued in early-stage development without significant published data.

The "YM" prefix was commonly used by Yamanouchi Pharmaceutical Co., Ltd. for its investigational compounds. Yamanouchi Pharmaceutical merged with Fujisawa Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. While searches were conducted for compounds developed by Yamanouchi with similar numerical designations, no direct link to "this compound" could be established, and no data on its pharmacokinetics, pharmacodynamics, or mechanism of action are available in the public domain.

Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, cannot be generated due to the absence of foundational information on this compound.

For researchers, scientists, and drug development professionals interested in the portfolio of legacy Yamanouchi compounds, it is recommended to search for information under the Astellas Pharma designation or to consult specialized proprietary databases that may contain information on early-stage or discontinued compounds.

Should a correct or alternative designation for this compound become available, this request can be revisited to provide the detailed technical guide as originally specified.

Unraveling the Biological Target of YM-58483: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the CRAC Channel Inhibitor for Researchers and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, has emerged as a potent and selective inhibitor of a critical cellular signaling pathway known as Store-Operated Calcium Entry (SOCE). This technical guide provides a comprehensive overview of the biological target of YM-58483, its mechanism of action, and the experimental methodologies used to characterize its effects. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development who are interested in the modulation of calcium signaling pathways.

The Biological Target: The CRAC Channel

The primary biological target of YM-58483 is the Calcium Release-Activated Calcium (CRAC) channel. CRAC channels are key players in SOCE, a fundamental process for calcium signaling in numerous cell types, particularly in non-excitable cells like lymphocytes.[1] The activation of CRAC channels is essential for a wide range of physiological responses, including immune cell activation, proliferation, and cytokine production.

The CRAC channel is a complex formed by two key proteins:

  • STIM1 (Stromal Interaction Molecule 1): Located in the membrane of the endoplasmic reticulum (ER), STIM1 acts as a sensor of the ER's calcium concentration.[2]

  • ORAI1: This protein is the pore-forming subunit of the CRAC channel, located in the plasma membrane.[2]

The inhibition of CRAC channels by YM-58483 effectively blocks the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.

Mechanism of Action

YM-58483 acts as a potent and selective blocker of CRAC channels.[3] While the precise molecular interaction is still under investigation, evidence suggests that YM-58483 may function as an allosteric inhibitor of the ORAI1 channel.[4] This means it likely binds to a site on the ORAI1 protein distinct from the pore itself, inducing a conformational change that prevents calcium from passing through. It is important to note that YM-58483 does not appear to directly interfere with the initial steps of SOCE activation, such as the oligomerization of STIM1 or the coupling of STIM1 to ORAI1.

Quantitative Data: Inhibitory Profile of YM-58483

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of YM-58483 in various in vitro assays. These values highlight the compound's potency in blocking SOCE and its downstream cellular consequences.

AssayCell Line/SystemIC50 (nM)Reference(s)
Thapsigargin-Induced Sustained Ca²⁺ InfluxJurkat T cells100[3]
T Cell Proliferation (Mixed Lymphocyte Reaction)Human Peripheral Blood Mononuclear Cells330[5]
Histamine Release (DNP Antigen-Induced)RBL-2H3 cells460[6]
Leukotriene Production (DNP Antigen-Induced)RBL-2H3 cells310[6]
IL-5 Production (Phytohemagglutinin-Stimulated)Human Peripheral Blood Cells125[6]
IL-13 Production (Phytohemagglutinin-Stimulated)Human Peripheral Blood Cells148[6]
IL-4 and IL-5 Production (Conalbumin-Stimulated)Murine Th2 T cell clone (D10.G4.1)~100[7]

Table 1: Inhibitory Activity of YM-58483 on Cellular Processes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by YM-58483 and the general experimental workflows used to characterize its inhibitory activity.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyt Ca²⁺ ORAI1 ORAI1 ORAI1->Ca_ext Influx PLC PLC IP3 IP₃ PLC->IP3 Receptor Receptor Receptor->PLC IP3R IP₃R IP3->IP3R Calcineurin Calcineurin Ca_cyt->Calcineurin NFAT_inactive NFAT (inactive) NFAT_active NFAT (active) NFAT_inactive->NFAT_active Gene_Expression Gene Expression (e.g., Cytokines) NFAT_active->Gene_Expression Transcription Calcineurin->NFAT_inactive STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Ca²⁺ depletion STIM1_active->ORAI1 Activation Ca_er Ca²⁺ IP3R->Ca_er Release Agonist Agonist Agonist->Receptor YM58483 YM-58483 YM58483->ORAI1 Inhibition

Store-Operated Calcium Entry (SOCE) Signaling Pathway.

SOCE_Assay cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Seed cells in 96-well plate load Load cells with Ca²⁺ indicator (e.g., Fura-2) start->load baseline Measure baseline fluorescence in Ca²⁺-free buffer load->baseline thapsigargin Add Thapsigargin to deplete ER Ca²⁺ stores baseline->thapsigargin ym_treatment Add YM-58483 thapsigargin->ym_treatment ca_readdition Re-add extracellular Ca²⁺ ym_treatment->ca_readdition measure_influx Measure Ca²⁺ influx ca_readdition->measure_influx calculate Calculate IC50 measure_influx->calculate

Workflow for Thapsigargin-Induced Ca²⁺ Influx Assay.

Proliferation_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout seed Seed Jurkat cells in 96-well plate treat Treat with YM-58483 at various concentrations seed->treat stimulate Stimulate with mitogen (e.g., PHA) treat->stimulate incubate Incubate for 48-72 hours stimulate->incubate add_reagent Add proliferation reagent (e.g., MTS, ³H-thymidine) incubate->add_reagent measure Measure absorbance or radioactivity add_reagent->measure analyze Calculate IC50 measure->analyze

Workflow for T-Cell Proliferation Assay.

Cytokine_Assay cluster_cell_culture Cell Culture & Treatment cluster_collection Sample Collection cluster_detection Cytokine Detection culture Culture immune cells (e.g., PBMCs, Th2 clones) treatment Pre-incubate with YM-58483 culture->treatment stimulation Stimulate with (e.g., PHA, Conalbumin) treatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant elisa Perform ELISA for specific cytokine (e.g., IL-5, IL-4) supernatant->elisa analysis Determine cytokine concentration and calculate IC50 elisa->analysis

Workflow for Cytokine Production Assay.

Experimental Protocols

Thapsigargin-Induced Calcium Influx Assay

This assay measures the ability of YM-58483 to inhibit SOCE triggered by the depletion of intracellular calcium stores with thapsigargin, a SERCA pump inhibitor.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺

  • Thapsigargin

  • YM-58483

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader capable of ratiometric measurement

Procedure:

  • Cell Preparation: Seed Jurkat T cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Wash the cells and replace the medium with Ca²⁺-free HBSS. Measure the baseline fluorescence ratio.

  • Store Depletion: Add thapsigargin to the wells to deplete the ER calcium stores.

  • Inhibitor Treatment: Add various concentrations of YM-58483 to the wells.

  • Calcium Re-addition: Add Ca²⁺-containing HBSS to the wells to initiate calcium influx through the opened CRAC channels.

  • Measurement: Immediately begin measuring the fluorescence ratio over time to monitor the influx of calcium.

  • Data Analysis: The increase in the fluorescence ratio after calcium re-addition represents SOCE. Calculate the percentage of inhibition at each concentration of YM-58483 and determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the effect of YM-58483 on the proliferation of T cells stimulated by allogeneic cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors

  • RPMI-1640 medium supplemented with 10% FBS

  • YM-58483

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTS)

  • 96-well round-bottom plates

  • Scintillation counter or microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from two healthy donors.

  • Assay Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated stimulator PBMCs from the other donor.

  • Inhibitor Treatment: Add serial dilutions of YM-58483 to the co-cultures.

  • Incubation: Incubate the plates for 4-5 days.

  • Proliferation Measurement:

    • For ³H-thymidine incorporation: Add ³H-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • For colorimetric assays: Add the MTS reagent according to the manufacturer's instructions and measure the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each YM-58483 concentration and determine the IC50 value.[8][9]

Histamine Release Assay

This assay measures the inhibitory effect of YM-58483 on the degranulation of mast cells.

Materials:

  • RBL-2H3 cells

  • MEM medium supplemented with 10% FBS

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • YM-58483

  • Histamine ELISA kit or a colorimetric assay for β-hexosaminidase release

  • 24-well plates

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.[10]

  • Inhibitor Treatment: Wash the cells and pre-incubate with various concentrations of YM-58483 for 30 minutes.

  • Stimulation: Stimulate the cells with DNP-HSA to induce degranulation.

  • Supernatant Collection: After a 30-60 minute incubation, collect the supernatant.

  • Histamine Measurement: Measure the amount of histamine in the supernatant using an ELISA kit or by measuring the activity of the co-released enzyme β-hexosaminidase.[11]

  • Data Analysis: Calculate the percentage of inhibition of histamine release at each YM-58483 concentration and determine the IC50 value.

Cytokine Production Assay

This assay evaluates the effect of YM-58483 on the production of specific cytokines by immune cells.

Materials:

  • Human PBMCs or a specific T cell clone (e.g., murine Th2 T cell clone D10.G4.1)[12][13][14]

  • Appropriate cell culture medium

  • Stimulating agent (e.g., Phytohemagglutinin (PHA) for PBMCs, Conalbumin for D10.G4.1)[15][16][17]

  • YM-58483

  • ELISA kit for the cytokine of interest (e.g., IL-5, IL-4)

  • 96-well plates

Procedure:

  • Cell Culture: Culture the immune cells in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of YM-58483.

  • Stimulation: Add the appropriate stimulating agent to the wells.

  • Incubation: Incubate the plates for 24-48 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the specific cytokine in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production at each YM-58483 concentration and determine the IC50 value.

Conclusion

YM-58483 is a valuable research tool for investigating the physiological and pathological roles of SOCE and CRAC channels. Its high potency and selectivity make it a powerful pharmacological agent for dissecting the intricacies of calcium signaling in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the STIM1-ORAI1 signaling axis. Further research into the precise molecular interactions of YM-58483 with the CRAC channel complex will undoubtedly provide deeper insights into the mechanism of SOCE and pave the way for the development of novel therapeutics for a range of diseases, including autoimmune disorders and certain cancers.

References

Methodological & Application

Application Notes and Protocols for YM-58790 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58790, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-Activated Ca²⁺ (CRAC) channels.[1] These channels are a major pathway for store-operated calcium entry (SOCE) in various non-excitable cells, including T lymphocytes.[1][2] Upon depletion of intracellular calcium stores in the endoplasmic reticulum (ER), CRAC channels open, leading to a sustained influx of extracellular Ca²⁺. This increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, culminating in the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[1] Consequently, this compound, by blocking CRAC channels, effectively suppresses T-cell activation, including proliferation and the production of key cytokines like Interleukin-2 (IL-2).[1][2] This makes this compound a valuable tool for studying the role of CRAC channels and SOCE in various cellular processes and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell Line/SystemAssayStimulusIC₅₀ Value
Jurkat T-cellsThapsigargin-induced Ca²⁺ InfluxThapsigargin100 nM[1]
Murine T-cellsMixed Lymphocyte Reaction (T-cell proliferation)Allogeneic stimulation330 nM[3]
Jurkat T-cellsIL-2 ProductionAnti-CD3 mAbPotently inhibited[1]
Jurkat T-cellsNFAT-driven promoter activityAnti-CD3 mAbPotently inhibited[1]

Signaling Pathway

The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by this compound.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_ext->Orai1 Influx TCR TCR/CD3 PLC PLCγ1 TCR->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 Ca_er Ca²⁺ IP3->Ca_er Release Calcineurin_inactive Calcineurin (Inactive) Orai1->Calcineurin_inactive Ca²⁺ Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylation NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Translocation STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Ca²⁺ depletion STIM1_active->Orai1 Activation YM58790 This compound YM58790->Orai1 Inhibition

CRAC Channel Signaling Pathway and this compound Inhibition.

Experimental Workflow

A typical workflow for investigating the effects of this compound in a cell-based assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Target Cells (e.g., Jurkat T-cells) seed_cells Seed Cells into Assay Plate prep_cells->seed_cells prep_ym Prepare this compound Stock and Working Solutions add_ym Add this compound at Various Concentrations prep_ym->add_ym seed_cells->add_ym incubate_pre Pre-incubation add_ym->incubate_pre add_stim Add Stimulus (e.g., Thapsigargin, anti-CD3) incubate_pre->add_stim incubate_main Incubation add_stim->incubate_main readout Perform Assay Readout (e.g., Calcium Imaging, CFSE, ELISA) incubate_main->readout analyze Data Analysis (e.g., IC₅₀ determination) readout->analyze

General workflow for a cell-based assay with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (BTP2) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO. A concentration of 10-20 mM is recommended. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 421.32 g/mol ), dissolve 4.21 mg in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2][4] When stored at -20°C, it is recommended to use within 1 year, and within 2 years if stored at -80°C.[4]

Calcium Influx Assay

This protocol describes the measurement of thapsigargin-induced calcium influx in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin

  • This compound working solutions (prepared by diluting the stock solution in HBSS with Ca²⁺)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Culture Jurkat T-cells in complete RPMI-1640 medium. On the day of the experiment, harvest the cells and wash them with HBSS without Ca²⁺.

  • Dye Loading: Resuspend the cells at a density of 1 x 10⁶ cells/mL in HBSS without Ca²⁺ containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.

  • Plating: Resuspend the cells in HBSS without Ca²⁺ and seed 1-2 x 10⁵ cells per well into a 96-well black, clear-bottom plate.

  • Compound Addition: Add this compound at various final concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 2-5 minutes.

  • Store Depletion: To deplete intracellular calcium stores, add thapsigargin to all wells at a final concentration of 1-2 µM.

  • Calcium Influx Measurement: After a few minutes of thapsigargin treatment, add Ca²⁺-containing HBSS to all wells to a final concentration of 1-2 mM Ca²⁺ to initiate calcium influx.

  • Kinetic Reading: Immediately start recording the fluorescence intensity over time for 10-20 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity (or the ratio for Fura-2) over time. The peak fluorescence after Ca²⁺ addition represents the store-operated calcium influx. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

T-cell Proliferation Assay (CFSE-based)

This protocol outlines the use of this compound to inhibit T-cell proliferation, which is measured by the dilution of the fluorescent dye CFSE.

Materials:

  • Primary human or mouse T-cells (or a T-cell line like Jurkat)

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or allogeneic stimulator cells for a Mixed Lymphocyte Reaction)

  • This compound working solutions

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary T-cells or use a cultured T-cell line.

  • CFSE Labeling: Wash the cells with PBS. Resuspend the cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

  • Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and seed them into a 96-well plate. Add this compound at various concentrations.

  • Stimulation: Add the T-cell activation stimuli to the wells. For example, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.

  • Data Analysis: Quantify the percentage of proliferated cells in each condition. Determine the IC₅₀ of this compound for T-cell proliferation.

Cytokine Release Assay (ELISA)

This protocol describes how to measure the inhibitory effect of this compound on the release of cytokines (e.g., IL-2, TNF-α) from activated T-cells.

Materials:

  • Primary T-cells or Jurkat T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)

  • This compound working solutions

  • ELISA kit for the specific cytokine of interest (e.g., human IL-2 or TNF-α)

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed T-cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate in complete RPMI-1640 medium.

  • Compound Treatment: Add this compound at desired final concentrations to the wells. Include a vehicle control.

  • Stimulation: Add T-cell activation stimuli. For example, use anti-CD3/anti-CD28 antibodies or PMA (50 ng/mL) and Ionomycin (1 µg/mL).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the inhibitory effect of this compound on cytokine production and calculate the IC₅₀ value if a dose-response was performed.

References

Application Notes and Protocols for BMS-582949 (Formerly YM-58790) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949, previously identified as YM-58790, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the inflammatory cascade, particularly in autoimmune diseases such as rheumatoid arthritis (RA). By inhibiting p38 MAPK, BMS-582949 effectively modulates the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a significant compound of interest for therapeutic development. These application notes provide detailed protocols for the in vivo evaluation of BMS-582949 in a murine model of collagen-induced arthritis (CIA), a well-established preclinical model that mimics many aspects of human rheumatoid arthritis.

Mechanism of Action: p38 MAPK Inhibition

BMS-582949 targets the p38 MAPK, a key enzyme in the intracellular signaling cascade that responds to inflammatory stimuli. In rheumatoid arthritis, synovial cells, macrophages, and other immune cells are activated by cytokines, leading to the activation of the p38 MAPK pathway. This, in turn, results in the downstream activation of transcription factors and other kinases, leading to the increased expression of inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to joint inflammation and destruction. BMS-582949 intervenes by inhibiting the kinase activity of p38, thereby suppressing the inflammatory response.

Signaling Pathway Diagram

p38_MAPK_Pathway extracellular_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptors extracellular_stimuli->receptor MAP3K MAPKKK (e.g., TAK1, MEKKs) receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, CREB) p38->transcription_factors BMS582949 BMS-582949 BMS582949->p38 gene_expression Gene Expression downstream_kinases->gene_expression transcription_factors->gene_expression inflammatory_mediators Inflammatory Mediators (Cytokines, Chemokines, MMPs) gene_expression->inflammatory_mediators inflammation Joint Inflammation and Destruction inflammatory_mediators->inflammation CIA_Workflow day0 Day 0: Primary Immunization (CII in CFA) day21 Day 21: Booster Immunization (CII in IFA) day0->day21 onset Arthritis Onset (Approx. Day 24-28) day21->onset treatment Treatment Initiation: BMS-582949 or Vehicle onset->treatment monitoring Daily Monitoring: - Clinical Score - Paw Swelling treatment->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarkers monitoring->endpoint

Author: BenchChem Technical Support Team. Date: December 2025

Please specify the particular assay for which you require the recommended concentration of YM-58790. The optimal concentration of a compound is highly dependent on the specific experimental context, including the cell type, assay duration, and the particular biological question being investigated.

To provide you with detailed and accurate Application Notes and Protocols, please indicate the specific assay of interest. Examples include, but are not limited to:

  • Calcium influx assays (e.g., using Fura-2 or other calcium indicators)

  • Cell proliferation or viability assays (e.g., MTT, WST-1, or CellTiter-Glo)

  • Cytokine release assays (e.g., ELISA or multiplex assays)

  • In vitro studies on specific cell lines (please specify the cell line)

  • In vivo animal studies (please specify the model and route of administration)

Once the specific assay is identified, a comprehensive search for relevant literature and protocols can be conducted to provide you with the detailed information you have requested, including data tables, experimental procedures, and customized Graphviz diagrams.

Application Notes and Protocols for YM-58790, a Selective CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of YM-58790 (also known as YM-58483 and BTP2), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. The protocols outlined below are intended to serve as a comprehensive guide for utilizing this compound in laboratory settings.

Compound Information

  • Compound Name: this compound (BTP2, YM-58483)

  • Mechanism of Action: Selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the blockade of CRAC channels.[1][2] this compound effectively suppresses sustained Ca²⁺ influx following the depletion of intracellular calcium stores.[1][2]

  • Chemical Formula: C₁₅H₉F₆N₅OS

  • Molecular Weight: 421.32 g/mol

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Solubility Data:

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO)10042.13
Ethanol10042.13

Note: One source indicates a solubility of up to 84 mg/mL in fresh DMSO, while another suggests 30 mg/mL in DMSO and 10 mg/mL in ethanol.

Preparation of Stock Solutions:

For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 1 mg of this compound powder.

  • Dissolution: Add 237.35 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

Signaling Pathway

This compound exerts its inhibitory effects by targeting the CRAC channel, a key component of the store-operated calcium entry (SOCE) pathway. This pathway is crucial for calcium signaling in various cell types, particularly in non-excitable cells like lymphocytes.[1][2]

The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER).[4][5] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), a protein located in the ER membrane.[4][6] Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[5][6] At these junctions, STIM1 interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium into the cell.[4][6] this compound blocks this calcium influx.[1][2]

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+_cyt ↑ [Ca²⁺]i Orai1->Ca2+_cyt Ca²⁺ Influx PLC PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Binds Downstream Downstream Signaling (e.g., NFAT activation) Ca2+_cyt->Downstream Ca2+_er Ca²⁺ IP3R->Ca2+_er Releases STIM1 STIM1 STIM1->Orai1 Activates Ca2+_er->STIM1 Depletion Activates Receptor Receptor Receptor->PLC Activates Ligand Ligand Ligand->Receptor YM58790 This compound YM58790->Orai1 Inhibits

CRAC Channel Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Store-Operated Calcium Entry (SOCE) Assay

This protocol describes a method for measuring the inhibitory effect of this compound on store-operated calcium entry in Jurkat T-cells using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Jurkat T-cells

  • This compound

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Thapsigargin (SERCA inhibitor to induce store depletion)

  • Ionomycin (calcium ionophore, positive control)

  • EGTA (calcium chelator, negative control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)

  • Calcium-containing buffer (e.g., HBSS with Ca²⁺)

  • Anhydrous DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for the chosen calcium indicator.

Experimental Workflow:

SOCE_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Calcium Measurement Harvest 1. Harvest and wash Jurkat T-cells Resuspend 2. Resuspend cells in calcium-free buffer Harvest->Resuspend Load 3. Load cells with Fura-2 AM Resuspend->Load Wash_Dye 4. Wash to remove extracellular dye Load->Wash_Dye Resuspend_Assay 5. Resuspend in calcium-free buffer Wash_Dye->Resuspend_Assay Plate 6. Plate cells in a 96-well plate Resuspend_Assay->Plate Add_YM 7. Add this compound (or vehicle control) Plate->Add_YM Incubate_YM 8. Incubate for 15-30 min Add_YM->Incubate_YM Baseline 9. Measure baseline fluorescence Incubate_YM->Baseline Thapsigargin 10. Add Thapsigargin (in Ca²⁺-free buffer) Baseline->Thapsigargin Record_Release 11. Record Ca²⁺ release from ER stores Thapsigargin->Record_Release Add_Ca 12. Add extracellular Ca²⁺ Record_Release->Add_Ca Record_Influx 13. Record store-operated Ca²⁺ influx Add_Ca->Record_Influx

Workflow for an in vitro Store-Operated Calcium Entry (SOCE) Assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture Jurkat T-cells to a density of approximately 1 x 10⁶ cells/mL.

    • Harvest the cells by centrifugation and wash once with calcium-free buffer.

    • Resuspend the cells in calcium-free buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in calcium-free buffer.

    • Add the loading solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with calcium-free buffer to remove extracellular dye.

    • Resuspend the cells in calcium-free buffer at a final concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation:

    • Plate 100 µL of the cell suspension per well in a 96-well black, clear-bottom plate.

    • Prepare serial dilutions of this compound in calcium-free buffer. A typical concentration range to test for IC₅₀ determination is 1 nM to 10 µM.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.[7]

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence microplate reader.

    • For Fura-2, set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Baseline: Record the baseline fluorescence ratio (340/380 nm) for 1-2 minutes.

    • Store Depletion: Add thapsigargin (e.g., 1-2 µM final concentration) to each well to induce ER calcium store depletion. Record the transient increase in intracellular calcium due to release from the ER.

    • Store-Operated Calcium Entry: Once the signal returns to a new baseline, add CaCl₂ (e.g., 1-2 mM final concentration) to the wells to initiate calcium influx through the opened CRAC channels.

    • Continue recording the fluorescence for several minutes to measure the sustained increase in intracellular calcium, which represents SOCE.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio over time.

    • Quantify the SOCE by measuring the peak of the calcium influx after the addition of extracellular Ca²⁺ or the area under the curve.

    • Determine the IC₅₀ value for this compound by plotting the inhibition of SOCE against the log of the this compound concentration. This compound has a reported IC₅₀ of approximately 100 nM for inhibiting thapsigargin-induced Ca²⁺ influx in Jurkat T-cells.[1][8]

Controls:

  • Positive Control: Use ionomycin to induce a maximal calcium influx, bypassing the store-operated mechanism.

  • Negative Control: In a separate set of wells, add EGTA to the extracellular buffer before the addition of CaCl₂ to chelate the calcium and prevent influx.

Troubleshooting

  • Low Signal: Ensure complete dissolution of this compound and Fura-2 AM. Optimize dye loading time and concentration for your specific cell type.

  • High Background: Ensure thorough washing of cells after dye loading. Check for autofluorescence of the compound.

  • Cell Viability Issues: High concentrations of DMSO or the compound itself can be toxic. Perform a cell viability assay to determine the optimal non-toxic concentration range.

These application notes and protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell type.

References

Application Notes and Protocols: YM-58790 in Disease Model Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58790, also known as BTP-2, is a potent and selective inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway in various cell types. SOCE is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). Activated STIMs then translocate to the plasma membrane to gate Orai channels, leading to a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ concentration is a key trigger for a multitude of cellular responses, including gene expression, proliferation, and cytokine production.

Dysregulation of SOCE has been implicated in the pathophysiology of numerous diseases, particularly autoimmune disorders and certain cancers. This compound, by specifically targeting this pathway, has emerged as a valuable pharmacological tool for investigating the role of SOCE in disease models and as a potential therapeutic agent. These application notes provide an overview of the use of this compound in disease model research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by directly blocking the Orai1 channel, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, which is the primary channel responsible for SOCE in many cell types.[1] The inhibition is highly selective for SOCE, with minimal effects on other Ca²⁺ channels or the initial release of Ca²⁺ from intracellular stores.[2] By preventing the sustained Ca²⁺ influx, this compound effectively dampens downstream signaling pathways that are dependent on this signal. A key pathway affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2) in T lymphocytes.[2][3]

Signaling Pathway of SOCE and Inhibition by this compound

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1 STIM1 ER_Ca->STIM1 Depletion activates Orai1 Orai1 Channel STIM1->Orai1 Gating Ca_Cytosol [Ca²⁺]i ↑ Orai1->Ca_Cytosol Ca²⁺ Influx PLC PLC PLC->ER_Ca IP₃-mediated release Receptor Receptor Receptor->PLC Calcineurin Calcineurin Ca_Cytosol->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Ligand Ligand Ligand->Receptor Ext_Ca Extracellular Ca²⁺ Ext_Ca->Orai1 YM58790 This compound YM58790->Orai1 Calcium_Workflow Start Start Load Load Cells with Fura-2 AM Start->Load Wash Wash Cells Load->Wash Resuspend Resuspend in Ca²⁺-free Buffer Wash->Resuspend Measure Start Fluorescence Measurement Resuspend->Measure Thapsigargin Add Thapsigargin Measure->Thapsigargin Add_Compound Add this compound or Vehicle Thapsigargin->Add_Compound Add_Ca Add Extracellular Ca²⁺ Add_Compound->Add_Ca Record Record SOCE Add_Ca->Record Analyze Analyze Data Record->Analyze End End Analyze->End

References

Application Notes: Western Blotting for Store-Operated Calcium Entry (SOCE) Pathway Analysis Following YM-58790 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of YM-58790, a potent inhibitor of Store-Operated Calcium Entry (SOCE), on key proteins within the SOCE signaling pathway. The primary targets for analysis are the stromal interaction molecule 1 (STIM1), the calcium release-activated calcium channel protein 1 (Orai1), and the downstream transcription factor, Nuclear Factor of Activated T-cells (NFAT).

This compound inhibits the influx of extracellular calcium following the depletion of endoplasmic reticulum (ER) calcium stores, a process critical for various cellular functions, including proliferation, differentiation, and immune responses.[1] Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression levels of key regulatory proteins.

Key Proteins for Analysis:

  • STIM1: An ER-resident calcium sensor that oligomerizes upon ER calcium depletion and translocates to ER-plasma membrane junctions to activate Orai1 channels.[2][3][4]

  • Orai1: The pore-forming subunit of the CRAC (calcium release-activated calcium) channel located in the plasma membrane, which mediates calcium influx.[2][3][4]

  • NFAT: A family of transcription factors that are activated by calcium/calmodulin-dependent phosphatase calcineurin. Upon dephosphorylation, NFAT translocates to the nucleus to regulate gene expression. SOCE is a key pathway for sustained calcium signaling required for NFAT activation.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of STIM1 knockout, which phenocopies the inhibition of SOCE, on the expression of NFATc2 (a member of the NFAT family). This data can be used as a reference for expected outcomes following this compound treatment.

Target ProteinTreatment GroupNormalized Expression (Fold Change vs. Control)Standard Deviationp-value
STIM1 STIM1-KO0.050.02<0.001
NFATc2 STIM1-KO0.250.1<0.01
Orai1 Orai1-KO0.100.05<0.001

Data is representative and synthesized from studies investigating the effects of SOCE inhibition through genetic knockout. Actual results with this compound may vary depending on the cell type, treatment concentration, and duration.

Mandatory Visualizations

Signaling Pathway Diagram

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1 Orai1 Channel STIM1_active->Orai1 Activation Cyt_Ca Orai1->Cyt_Ca Ca2+ Influx YM58790 This compound YM58790->Orai1 Inhibition Ext_Ca Calcineurin Calcineurin Cyt_Ca->Calcineurin Activation NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p Dephosphorylation NFAT_active NFAT (active) NFAT_p->NFAT_active Gene_Expression Gene Expression NFAT_active->Gene_Expression Nuclear Translocation

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagramdot

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-STIM1, anti-Orai1, anti-NFAT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis with YM-58790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing YM-58790, a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), in flow cytometry-based assays to study intracellular calcium dynamics. The protocols outlined below are intended for researchers in immunology, cell signaling, and drug discovery who are investigating the role of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in various cellular processes.

Introduction

This compound (also known as BTP2) is a powerful pharmacological tool for dissecting the role of SOCE in cellular function. It selectively blocks CRAC channels, which are critical for mediating the influx of extracellular calcium following the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[1][2] This sustained calcium influx is essential for the activation and function of various cell types, particularly immune cells like T lymphocytes.[3] Flow cytometry, with the use of fluorescent calcium indicators, offers a high-throughput method to analyze changes in intracellular calcium concentrations ([Ca²⁺]i) at the single-cell level.[4][5][6][7]

Mechanism of Action

Store-operated calcium entry is a crucial signaling pathway that links the depletion of ER calcium stores to the influx of extracellular calcium.[8][9][10] This process is initiated by the activation of cell surface receptors, leading to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to its receptors on the ER membrane, causing the release of stored Ca²⁺.[10][11] The decrease in ER luminal calcium is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein.[1][8] Upon sensing Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel.[1][8] This activation leads to a sustained influx of Ca²⁺ into the cell, which is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[3] this compound exerts its inhibitory effect by directly blocking the Orai1 channel pore, thereby preventing this sustained Ca²⁺ influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by this compound

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ext->Ca_cyto Influx Receptor GPCR/TCR PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates Orai1 Orai1 (CRAC Channel) IP3R IP₃R IP3->IP3R Binds to Downstream Downstream Signaling (e.g., NFAT activation) Ca_er Ca²⁺ IP3R->Ca_er Releases STIM1 STIM1 Ca_er->STIM1 Depletion Activates YM58790 This compound

Caption: this compound inhibits store-operated calcium entry by blocking the Orai1 channel.

Quantitative Data

The inhibitory potency of this compound has been characterized in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for designing experiments.

ParameterValueCell System/ConditionReference
IC₅₀ 100 nMThapsigargin-induced Ca²⁺ influx[2]
IC₅₀ 12.7 nMT-cell proliferation

Experimental Protocols

Protocol 1: Inhibition of Store-Operated Calcium Entry using this compound

This protocol details the measurement of SOCE inhibition by this compound in suspension cells using a ratiometric calcium indicator dye like Indo-1 AM.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, primary lymphocytes)

  • Complete cell culture medium

  • This compound (prepare stock solution in DMSO)

  • Indo-1 AM (prepare stock solution in DMSO)[5]

  • Pluronic F-127 (optional, for aiding dye loading)

  • Thapsigargin or Ionomycin (for ER store depletion)

  • Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)

  • Flow cytometer capable of UV excitation and dual-emission detection (e.g., 405 nm and 510 nm for Indo-1)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with complete medium.

    • Resuspend cells at a concentration of 1 x 10⁷ cells/mL in complete medium.

  • Dye Loading:

    • Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM.[4][5] Titration is recommended to determine the optimal concentration for your cell type.

    • Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[5]

    • Wash the cells twice with warm, calcium-free buffer to remove excess dye.

    • Resuspend the cells at 1-2 x 10⁶ cells/mL in calcium-free buffer.

  • Inhibitor Treatment:

    • Aliquot the Indo-1 loaded cells into different tubes.

    • To the test samples, add this compound at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Flow Cytometry Acquisition:

    • Equilibrate the flow cytometer with the appropriate settings for Indo-1 (UV excitation, emission at ~405 nm for Ca²⁺-bound and ~510 nm for Ca²⁺-free).[4][5]

    • Begin acquiring a baseline reading for each sample for approximately 30-60 seconds in calcium-free buffer.[6]

    • Induce ER store depletion by adding thapsigargin (e.g., 1-2 µM) or a low dose of ionomycin. Continue recording.

    • After observing the initial transient calcium release from the ER, add CaCl₂ to the buffer to a final concentration of 1-2 mM to initiate store-operated calcium entry.

    • Continue acquiring data for another 3-5 minutes to observe the sustained calcium influx.

  • Data Analysis:

    • Analyze the data as a ratio of the two emission wavelengths of Indo-1 over time.

    • Compare the peak and sustained calcium levels in this compound-treated cells to the vehicle control.

    • Calculate the percentage of inhibition of SOCE at different concentrations of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Cell Preparation (1x10⁷ cells/mL) B Indo-1 AM Loading (1-5 µM, 37°C, 30-45 min) A->B C Wash & Resuspend (Calcium-free buffer) B->C D Aliquot & Treat (this compound or Vehicle) C->D E Flow Cytometry Acquisition (Establish Baseline) D->E F Induce Store Depletion (Add Thapsigargin) E->F G Initiate SOCE (Add Extracellular Ca²⁺) F->G H Continue Acquisition (3-5 min) G->H I Data Analysis (Ratio vs. Time) H->I

Caption: Workflow for assessing this compound's effect on SOCE via flow cytometry.

Expected Results

In control cells (vehicle-treated), the addition of thapsigargin in a calcium-free medium will cause a transient increase in intracellular calcium due to release from the ER. The subsequent addition of extracellular calcium will result in a large, sustained increase in intracellular calcium, which is indicative of SOCE. In cells pre-treated with effective concentrations of this compound, the initial ER release will be unaffected, but the sustained calcium influx upon the addition of extracellular calcium will be significantly reduced or completely abolished, demonstrating the inhibition of CRAC channels.

Troubleshooting

  • Low Indo-1 Signal: Ensure proper dye loading. Optimize dye concentration and incubation time. Check cell viability.

  • High Background Fluorescence: Ensure cells are washed thoroughly after dye loading.

  • No Calcium Flux: Confirm cell health and responsiveness using a positive control like ionomycin.[5] Ensure the correct buffers (with and without calcium) are used at the appropriate steps.

  • Variability between Samples: Ensure consistent cell numbers and reagent concentrations across all samples. Mix samples gently but thoroughly before acquisition.

By following these detailed protocols and understanding the mechanism of action of this compound, researchers can effectively utilize this inhibitor as a tool to investigate the physiological and pathological roles of store-operated calcium entry in their specific systems of interest.

References

Application Notes and Protocols for YM-58790 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58790, also known as BTP2, is a potent and selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel.[1] CRAC channels are crucial for store-operated Ca2+ entry (SOCE), a fundamental process in cellular signaling that regulates a variety of cellular functions, including T-cell activation, mast cell degranulation, and gene expression. The aberrant activity of CRAC channels has been implicated in numerous diseases, particularly autoimmune disorders and allergic responses. Consequently, inhibitors of CRAC channels like this compound are valuable tools for basic research and potential therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of CRAC channel activity. Detailed protocols for fluorescence-based calcium influx assays are provided, along with data presentation and visualization of key pathways and workflows.

Mechanism of Action

This compound selectively blocks CRAC channels, thereby inhibiting the influx of extracellular calcium that occurs in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).[1][2] The key molecular players in this pathway are the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. Depletion of ER calcium stores triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions to interact with and activate Orai1 channels. This compound effectively blocks the calcium influx through the Orai1 channel.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes key IC50 values, providing a reference for its potency in different biological contexts.

Assay DescriptionCell TypeIC50 ValueReference
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[2]
T-cell proliferationMixed Lymphocyte Reaction12.7 nM[1]
IL-2 ProductionJurkat T cells~100 nM[3]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[3]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[3]
IL-5 ProductionHuman peripheral blood cells125 nM[1]
IL-13 ProductionHuman peripheral blood cells148 nM[1]

Signaling Pathway

The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by this compound.

CRAC_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum PLC PLC PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding Orai1 Orai1 (CRAC Channel) Ca_influx Orai1->Ca_influx 9. SOCE Ca_ext Ca2+ (extracellular) Ca_ext->Ca_influx Ca_cyto [Ca2+]i (cytosolic) Ca_influx->Ca_cyto Ca_ER Ca2+ IP3R->Ca_ER 5. Ca2+ release STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active/oligomerized) STIM1_inactive->STIM1_active 7. Oligomerization & Translocation STIM1_active->Orai1 8. Gating Ca_ER->STIM1_inactive 6. Store Depletion Receptor Receptor Receptor->PLC 2. PLC activation Ligand Ligand Ligand->Receptor 1. Activation Downstream Downstream Signaling (e.g., NFAT activation) Ca_cyto->Downstream YM58790 This compound YM58790->Orai1 Inhibition

CRAC Channel Signaling Pathway and this compound Inhibition.

Experimental Protocols

High-Throughput Screening Assay for CRAC Channel Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of store-operated calcium entry using a Fluorometric Imaging Plate Reader (FLIPR).

1. Materials and Reagents:

  • Cell Line: Jurkat T cells or Rat Basophilic Leukemia (RBL) cells are commonly used as they endogenously express CRAC channels. Alternatively, HEK293 cells stably overexpressing STIM1 and Orai1 can be used for a more robust signal.

  • Compound: this compound (for control) and test compounds dissolved in 100% DMSO.

  • Fluorescent Calcium Indicator: FLIPR® Calcium 6 Assay Kit or Fluo-4 AM.

  • Assay Buffer (Calcium-free): Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Thapsigargin: A SERCA pump inhibitor used to deplete intracellular calcium stores. Prepare a stock solution in DMSO.

  • Calcium Chloride (CaCl2): For preparing the calcium-containing buffer.

  • Microplates: 384-well, black-walled, clear-bottom microplates suitable for fluorescence measurements.

2. Experimental Workflow Diagram:

HTS_Workflow Start Cell_Seeding 1. Cell Seeding (e.g., 40,000 cells/well in 384-well plate) Start->Cell_Seeding Dye_Loading 2. Dye Loading (e.g., Calcium 6 dye for 60 min at 37°C) Cell_Seeding->Dye_Loading Compound_Addition 3. Compound Addition (Test compounds or this compound + Thapsigargin) Dye_Loading->Compound_Addition Incubation 4. Incubation (15 min at room temperature) Compound_Addition->Incubation Ca_Addition 5. Calcium Addition & Signal Reading (Add CaCl2 and measure fluorescence on FLIPR) Incubation->Ca_Addition Data_Analysis 6. Data Analysis (Calculate % inhibition and IC50 values) Ca_Addition->Data_Analysis End Data_Analysis->End

High-Throughput Screening Workflow for CRAC Channel Inhibitors.

3. Detailed Protocol:

  • Cell Preparation and Seeding:

    • Culture cells to 70-80% confluency.

    • For adherent cells (e.g., RBL, HEK293), seed 40,000 cells per well in a 384-well plate and incubate for 2 hours at 37°C to allow for attachment.[4]

    • For suspension cells (e.g., Jurkat), centrifuge and resuspend in assay buffer.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR® Calcium 6 Assay Kit).

    • For adherent cells, remove the culture medium and add the dye solution.

    • For suspension cells, add the dye solution to the cell suspension.

    • Incubate the cells with the dye for 60 minutes at 37°C.[4]

    • If using a wash-based dye like Fura-2 AM, wash the cells twice with calcium-free buffer after incubation. For no-wash dyes like Calcium 6, this step is not necessary.

  • Compound Preparation and Addition:

    • Prepare a compound plate by diluting this compound (as a positive control) and test compounds in calcium-free buffer containing 1 µM thapsigargin.[4][5] The final DMSO concentration should be kept below 0.5%.

    • Using the FLIPR instrument, add 10 µL of the compound/thapsigargin solution to the cell plate.

  • Incubation:

    • Incubate the plate for 15 minutes at room temperature in the dark.[5]

  • Calcium Addition and Signal Measurement:

    • Prepare a calcium-containing buffer (e.g., HBSS with a final concentration of 2 mM CaCl2).

    • Place the cell plate and the calcium buffer plate into the FLIPR instrument.

    • Program the FLIPR to add 10 µL of the calcium buffer to each well and immediately begin measuring the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.[5]

  • Data Analysis:

    • The increase in fluorescence intensity upon calcium addition represents the store-operated calcium entry.

    • Calculate the percentage of inhibition for each test compound relative to the positive control (e.g., this compound) and negative control (DMSO).

    • For active compounds, perform dose-response experiments to determine the IC50 value.

Logical Relationship Diagram

The following diagram illustrates the logical flow for hit identification and confirmation in a typical HTS campaign for CRAC channel inhibitors.

Logical_Flow Primary_Screen Primary HTS (Single concentration of compound library) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Generate IC50 curves) Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Hit_Confirmation Hit Confirmation (Potency and Efficacy) Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Electrophysiology, Cytotoxicity) Hit_Confirmation->Secondary_Assays Confirmed Not_Confirmed Not Confirmed Hit_Confirmation->Not_Confirmed Not Confirmed Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Logical Flow for HTS Hit Identification and Validation.

References

Application Notes and Protocols: Immunohistochemistry Staining with YM-58790 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search, we were unable to locate any scientific literature or public data pertaining to a compound designated "YM-58790." This suggests that "this compound" may be an internal compound identifier not yet in the public domain, a developmental code name that has been discontinued, or a potential typographical error.

Consequently, the creation of detailed application notes and protocols for immunohistochemistry (IHC) staining of tissues treated with a compound of this name is not feasible at this time. The development of a robust IHC protocol is critically dependent on the specific characteristics of the therapeutic agent and its biological effects. Key information required includes:

  • Mechanism of Action: Understanding how the compound interacts with cellular pathways is essential for selecting relevant biomarkers to assess its efficacy and off-target effects.

  • Target Engagement Markers: Identifying proteins or pathways directly modulated by the compound is crucial for developing assays to confirm the drug is reaching its intended target.

  • Pharmacodynamic Biomarkers: Measuring downstream effects of the compound on tissue morphology and protein expression provides insight into its biological activity.

  • Potential Off-Target Effects: Investigating unintended molecular changes is vital for a comprehensive safety and toxicity profile.

Without this foundational knowledge for "this compound," any proposed protocol would be purely speculative and lack the scientific validity required for research and drug development.

General Framework for Developing an IHC Protocol for a Novel Compound

While a specific protocol for "this compound" cannot be provided, the following section outlines a generalized workflow and considerations for establishing an IHC protocol for tissues treated with any novel small molecule inhibitor. This framework can be adapted once the correct identity and biological properties of the compound are known.

Experimental Workflow for IHC Protocol Development

The process of developing a reliable IHC protocol for a novel compound involves several key stages, from initial target identification to quantitative analysis of stained tissues.

experimental_workflow cluster_planning Phase 1: Planning and Target Selection cluster_optimization Phase 2: Protocol Optimization cluster_validation Phase 3: Validation and Analysis A Identify Compound's Mechanism of Action B Select Target Engagement & Pharmacodynamic Biomarkers A->B C Tissue Fixation & Processing Trials B->C D Antigen Retrieval Optimization C->D E Primary Antibody Titration D->E F Detection System Selection E->F G Staining of Control & Treated Tissues F->G H Quantitative Image Analysis G->H I Data Interpretation H->I

Caption: A generalized workflow for developing an IHC protocol for a novel compound.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

To demonstrate the type of visualization that would be created once a compound's target is known, the following diagram illustrates the well-characterized PI3K/Akt/mTOR signaling pathway, a common target in cancer drug development. If, for example, "this compound" were an inhibitor of mTOR, this pathway would be central to the IHC biomarker selection process.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway.

Sample Data Tables

Once a validated IHC protocol is established, quantitative data can be generated. The following tables are examples of how such data would be presented.

Table 1: Hypothetical IHC Staining Intensity Scores

Treatment GroupBiomarker A (Mean H-Score)Biomarker B (Mean H-Score)
Vehicle Control250 ± 2550 ± 10
This compound (Low Dose)150 ± 20175 ± 15
This compound (High Dose)50 ± 10280 ± 30

Table 2: Hypothetical Percentage of Positively Stained Cells

Treatment GroupMarker of Proliferation (% Positive)Marker of Apoptosis (% Positive)
Vehicle Control60% ± 5%5% ± 2%
This compound (Low Dose)35% ± 4%15% ± 3%
This compound (High Dose)10% ± 2%45% ± 5%

We recommend that you verify the correct name and available data for the compound of interest. Once this information is obtained, a comprehensive and accurate set of application notes and protocols can be developed to support your research and development efforts.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to compound insolubility during experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the recommended solvent. What should I do?

A1: First, verify that the correct solvent and concentration are being used as per the manufacturer's instructions or literature data. If the issue persists, consider the following troubleshooting steps:

  • Gentle Heating: Carefully warm the solution in a water bath (typically 37-50°C). Some compounds have higher solubility at elevated temperatures. However, be cautious of potential compound degradation at high temperatures.

  • Sonication: Use a bath sonicator to break down particle aggregates and enhance dissolution.

  • Vortexing: Vigorous mixing can aid in dissolving stubborn compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility. Ensure the final pH is compatible with your experimental system.

  • Use of Co-solvents: In some cases, a mixture of solvents may be necessary. For aqueous solutions, small amounts of organic solvents like DMSO or ethanol can be added to improve the solubility of hydrophobic compounds.

Q2: After dissolving, my compound precipitates out of solution upon dilution in my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. Here are some strategies to mitigate precipitation:

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Increase Final DMSO/Ethanol Concentration: A slightly higher percentage of the organic solvent in the final aqueous solution (e.g., 0.5-1% DMSO) can improve solubility. However, always run a vehicle control to ensure the solvent concentration does not affect your experimental results.

  • Use of Pluronic F-68 or other surfactants: Adding a small amount of a biocompatible surfactant to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the compound stock can sometimes prevent immediate precipitation.

Q3: How can I determine the optimal solvent and concentration for my compound?

A3: A solubility test is recommended. This involves testing the dissolution of a small amount of the compound in various solvents and at different concentrations. Start with commonly used solvents such as DMSO, ethanol, and aqueous buffers at different pH values.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a Poorly Soluble Compound

This guide provides a step-by-step workflow for identifying a suitable solvent system for a compound with low aqueous solubility.

G cluster_0 Initial Solubility Screening cluster_1 Aqueous Solubility Enhancement cluster_2 Troubleshooting Strategies start Start with small amount of compound test_dmso Test solubility in 100% DMSO start->test_dmso test_etoh Test solubility in 100% Ethanol start->test_etoh prepare_stock Prepare concentrated stock in organic solvent (e.g., 10 mM in DMSO) test_dmso->prepare_stock Soluble test_etoh->prepare_stock Soluble dilute_aq Dilute stock into aqueous buffer observe_precipitate Observe for precipitation dilute_aq->observe_precipitate troubleshoot Troubleshoot Precipitation observe_precipitate->troubleshoot Precipitation occurs end_node Optimized Solubilization Protocol observe_precipitate->end_node No Precipitation strategy1 Serial Dilution troubleshoot->strategy1 strategy2 Increase Co-solvent % troubleshoot->strategy2 strategy3 Add Surfactant troubleshoot->strategy3 strategy4 Adjust pH troubleshoot->strategy4 strategy1->end_node strategy2->end_node strategy3->end_node strategy4->end_node

Caption: Experimental workflow for troubleshooting compound insolubility.

Quantitative Data Summary

The following table provides an example of how to summarize solubility data for a hypothetical compound, "Compound-X".

Solvent SystemConcentration (mM)Temperature (°C)Observations
100% DMSO10025Clear solution
100% Ethanol5025Clear solution
PBS (pH 7.4)<0.125Insoluble
PBS (pH 7.4) + 1% DMSO0.525Precipitates over time
PBS (pH 7.4) + 1% DMSO0.237Clear solution
PBS (pH 7.4) + 0.1% Pluronic F-680.525Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound-X in DMSO
  • Weigh out the appropriate amount of Compound-X.

  • Add 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes.

  • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or as recommended by the manufacturer.

Protocol 2: Preparation of a 100 µM Working Solution of Compound-X in Cell Culture Media
  • Thaw the 10 mM Compound-X stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution: a. Dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM intermediate solution. Vortex gently. b. Dilute the 1 mM intermediate solution 1:10 in pre-warmed media to get the final 100 µM working solution. Vortex gently.

  • Use the working solution immediately or store at 4°C for short-term use. Always check for precipitation before use.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a small molecule inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor Compound-X Inhibitor->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway showing the action of Compound-X.

Technical Support Center: Optimizing YM-58790 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is no publicly available scientific literature or data corresponding to the compound "YM-58790." It is possible that this is a typographical error, an internal compound designation not yet in the public domain, or a misunderstanding of the compound's name.

The following technical support center has been created as a template. Should "this compound" be a proxy for a different research compound, the principles and formats outlined below can be adapted. For the purpose of this template, we will use a hypothetical compound, "Compound-X," to illustrate the structure and content of the requested technical support center.

I. Troubleshooting Guides

This section addresses common problems researchers may encounter during their experiments with "Compound-X."

Problem Possible Cause Solution
Low Bioavailability Poor solubility of Compound-X.Optimize the vehicle for administration. Consider using a solubilizing agent such as DMSO, PEG400, or Tween 80. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.
Rapid metabolism.Consider more frequent dosing or a different route of administration (e.g., subcutaneous instead of intraperitoneal) to maintain therapeutic levels.
High Variability in Results Inconsistent formulation or administration.Ensure the drug solution is homogenous before each injection. Standardize the injection procedure and timing across all animals.
Biological variability between animals.Increase the number of animals per group to improve statistical power. Ensure all mice are of the same age, sex, and genetic background.
Observed Toxicity Dose is too high.Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Vehicle toxicity.Run a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Compound-X in a mouse model of [disease model]?

A1: Based on preclinical studies with similar compounds, a starting dose of 1-10 mg/kg administered daily via intraperitoneal (IP) injection is often a reasonable starting point. However, it is crucial to perform a pilot dose-finding study to determine the optimal dose for your specific mouse model and experimental endpoint.

Q2: How should I prepare Compound-X for in vivo administration?

A2: The solubility of Compound-X is a critical factor. For a hypothetical formulation, you could first dissolve Compound-X in a minimal amount of DMSO and then dilute it with a vehicle such as saline or corn oil to the final desired concentration. The final concentration of DMSO should ideally be below 5-10% to avoid vehicle-induced toxicity. Always prepare fresh solutions for each experiment.

Q3: What are the expected pharmacokinetic properties of Compound-X in mice?

A3: Without specific data for "this compound", we can refer to general pharmacokinetic principles. After administration, the compound will be absorbed, distributed to various tissues, metabolized (primarily in the liver), and then excreted. To understand the specific pharmacokinetic profile of your compound, a formal pharmacokinetic study measuring plasma and tissue concentrations over time is recommended.

III. Data Presentation

The following tables are templates for summarizing key experimental data.

Table 1: Dose-Response Data for Compound-X

Dose (mg/kg)Route of AdministrationDosing FrequencyEfficacy Endpoint (e.g., Tumor Volume Reduction %)Toxicity (e.g., % Weight Loss)
1IPDaily15%< 2%
5IPDaily45%< 5%
10IPDaily70%~10%
20IPDaily75%> 15% (unacceptable)

Table 2: Pharmacokinetic Parameters of Compound-X in Mice (Hypothetical)

ParameterValue
Cmax (ng/mL) 1200
Tmax (h) 1
AUC (ng*h/mL) 4800
t1/2 (h) 4
Bioavailability (%) 30% (Oral)

IV. Experimental Protocols

Protocol 1: Preparation of Compound-X for Intraperitoneal Injection
  • Weigh the required amount of Compound-X in a sterile microcentrifuge tube.

  • Add the minimum volume of sterile DMSO required to completely dissolve the compound. Vortex thoroughly.

  • In a separate sterile tube, prepare the required volume of the final vehicle (e.g., sterile saline).

  • Slowly add the Compound-X/DMSO solution to the saline while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If present, sonicate briefly in a water bath.

  • The final solution is now ready for injection. Administer immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right quadrant of the abdomen.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.

  • Slowly inject the prepared solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

V. Mandatory Visualizations

Signaling Pathway

G cluster_0 Hypothetical Signaling Pathway for Compound-X Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound-X Compound-X Compound-X->Kinase B

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Acclimatize Mice Acclimatize Mice Randomize into Groups Randomize into Groups Acclimatize Mice->Randomize into Groups Baseline Measurement Baseline Measurement Randomize into Groups->Baseline Measurement Administer Compound-X or Vehicle Administer Compound-X or Vehicle Baseline Measurement->Administer Compound-X or Vehicle Monitor for Efficacy and Toxicity Monitor for Efficacy and Toxicity Administer Compound-X or Vehicle->Monitor for Efficacy and Toxicity Endpoint Measurement Endpoint Measurement Monitor for Efficacy and Toxicity->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Technical Support Center: Troubleshooting Experimental Errors

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The compound "YM-58790" does not correspond to a readily identifiable experimental agent in publicly available scientific literature. The following troubleshooting guide is a comprehensive template designed for researchers working with novel or specialized compounds. Please adapt this guidance to the specific characteristics of your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent across different batches of the compound. What could be the cause?

Inconsistent results across batches can stem from several factors, including variations in compound purity, improper storage, or differences in experimental setup. It is crucial to verify the purity of each batch using appropriate analytical methods such as HPLC or mass spectrometry. Ensure the compound is stored under the recommended conditions (e.g., temperature, light sensitivity) to prevent degradation. Finally, meticulously document and standardize all experimental parameters to minimize variability.

Q2: I am observing lower-than-expected potency or efficacy of my compound in cell-based assays. What should I check?

Several factors can contribute to reduced potency. First, verify the final concentration of the compound in your assay. Errors in dilution calculations are a common source of discrepancy. Second, assess the stability of the compound in your experimental medium and conditions. Some compounds may degrade or precipitate over the course of the experiment. Third, ensure the health and passage number of your cell line are optimal, as cellular responses can change with prolonged culture.

Q3: The compound is showing unexpected off-target effects or toxicity. How can I troubleshoot this?

Unexpected toxicity can be inherent to the compound's mechanism of action or due to impurities. Confirm the identity and purity of your compound stock. Consider performing a dose-response curve to determine the therapeutic window and identify the concentration at which toxicity becomes significant. It may also be necessary to screen the compound against a panel of receptors or enzymes to identify potential off-target interactions.

Troubleshooting Guides

In Vitro Assay Inconsistencies
Observed Problem Potential Cause Recommended Action
High variability between replicate wells - Pipetting errors- Uneven cell seeding- Edge effects in microplates- Calibrate and check pipettes regularly- Ensure thorough cell suspension mixing before seeding- Avoid using the outer wells of the plate or fill them with a buffer
No dose-response relationship observed - Incorrect concentration range- Compound insolubility- Assay interference- Perform a wider range of serial dilutions- Check compound solubility in the assay buffer; consider using a different solvent or carrier- Run a control to check for compound interference with the assay signal (e.g., fluorescence, luminescence)
Signal drift over time - Reagent instability- Temperature fluctuations- Cell death- Prepare fresh reagents for each experiment- Ensure stable incubation temperatures- Monitor cell viability throughout the assay
In Vivo Study Challenges
Observed Problem Potential Cause Recommended Action
Poor bioavailability after oral administration - Low compound solubility- First-pass metabolism- Inappropriate vehicle- Investigate different salt forms or formulations to improve solubility- Assess metabolic stability in liver microsomes- Test alternative, well-tolerated delivery vehicles
High inter-animal variability in response - Inconsistent dosing- Animal stress- Genetic variation within the animal strain- Ensure accurate and consistent administration technique- Acclimate animals to the experimental procedures to minimize stress- Use a sufficient number of animals to account for biological variability
Unexpected adverse events - Off-target pharmacology- Vehicle toxicity- Acute toxicity of the compound- Conduct preliminary toxicology screens- Run a vehicle-only control group- Perform a dose-escalation study to determine the maximum tolerated dose

Experimental Protocols

General Protocol for Cell-Based Potency Assay
  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well microplate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells. Incubate for the desired treatment period.

  • Assay Readout: Following incubation, perform the assay according to the manufacturer's instructions (e.g., add detection reagents for viability, apoptosis, or signaling pathway activation).

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate parameters such as IC50 or EC50.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a generic signaling cascade that could be modulated by an experimental compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound This compound Compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase PrimaryScreen Primary Screening HitSelection Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Assays HitSelection->DoseResponse SecondaryAssays Secondary Assays DoseResponse->SecondaryAssays InVivo In Vivo Studies SecondaryAssays->InVivo Tox Toxicology InVivo->Tox

Technical Support Center: YM-58790 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best-practice recommendations for the stability and long-term storage of research compounds like YM-58790, particularly when specific manufacturer's data is unavailable. The following FAQs and troubleshooting guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I cannot find specific stability data for this compound. What are the general recommendations for long-term storage?

A1: When specific stability data is not provided by the manufacturer, it is crucial to follow conservative storage protocols to minimize degradation. For a solid, crystalline compound like this compound, the primary recommendations are to store it at a low temperature, protected from light and moisture.

Recommended Storage Conditions for Solid Compounds:

ConditionRecommendationRationale
Temperature -20°C is recommended for long-term storage. For short-term storage (weeks), 4°C may be acceptable.Low temperatures slow down chemical degradation processes.
Light Store in an amber vial or a light-blocking container.Protects the compound from photodegradation.
Moisture Store in a tightly sealed container, preferably in a desiccator or a dry environment.Prevents hydrolysis and other moisture-related degradation.
Atmosphere For compounds known to be sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.Minimizes oxidative degradation.

Q2: How should I prepare stock solutions of this compound for my experiments?

A2: Preparing stable stock solutions is critical for reproducible experimental results. The choice of solvent and storage conditions for the solution are key factors.

Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendation
Solvent Selection Use high-purity, anhydrous-grade solvents. DMSO, ethanol, or other appropriate organic solvents are commonly used. Avoid aqueous solutions for long-term storage unless stability has been confirmed.
Concentration Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
Aliquoting Aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
Storage Temperature Store stock solutions at -20°C or -80°C. The lower temperature is generally better for long-term stability.
Container Use tightly sealed vials designed for low-temperature storage to prevent solvent evaporation and ingress of moisture.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results are a common indicator of compound instability. If you suspect degradation of this compound, consider the following troubleshooting workflow.

G A Inconsistent Experimental Results B Check Handling and Storage Procedures A->B C Were fresh aliquots used for each experiment? B->C D Prepare fresh stock solution from solid C->D No I Perform a simple stability check C->I Yes E Repeat experiment with fresh solution D->E F Are results now consistent? E->F G Issue likely related to solution stability. Continue to use fresh solutions. F->G Yes H Consider other experimental variables F->H No I->E

Troubleshooting workflow for inconsistent results.

Troubleshooting Guides

Guide 1: How to Perform a Basic In-House Stability Assessment

When formal stability data is unavailable, a simple, informal stability test can provide confidence in your experimental results.

Experimental Protocol:

  • Prepare a Fresh Stock Solution: Dissolve a known amount of solid this compound in the appropriate solvent to a known concentration.

  • Initial Analysis: Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration. This will serve as your time-zero reference.

  • Storage Conditions: Aliquot the remaining solution and store it under your typical experimental storage conditions (e.g., -20°C, 4°C, room temperature). Also, include a condition that might stress the compound (e.g., exposure to light).

  • Time-Point Analysis: At various time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.

  • Data Comparison: Compare the purity and concentration at each time point to the time-zero reference. A significant decrease in the main compound peak or the appearance of new peaks suggests degradation.

Data Recording Template:

Time PointStorage ConditionPurity (%)Concentration (mM)Degradation Products Observed
0Freshly PreparedNone
24 hours-20°C
24 hours4°C
24 hoursRoom Temperature
1 week-20°C
1 week4°C
1 weekRoom Temperature

Signaling Pathways and Logical Relationships

G cluster_0 Compound Handling Workflow A Receive New Compound (e.g., this compound) B Search for Manufacturer's Stability Data A->B C Data Available? B->C D Follow Recommended Storage Conditions C->D Yes E Assume Compound is Potentially Labile C->E No I Monitor for Inconsistent Results D->I F Store Solid at -20°C, Protected from Light and Moisture E->F G Prepare Fresh Stock Solutions for Each Experiment F->G H Aliquot and Store Solutions at -80°C G->H H->I

Workflow for handling new research compounds.

Adjusting YM-58790 treatment time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The compound "YM-58790" was not found in the available literature. Based on our search, it is highly probable that this is a typographical error and the intended compound is BRL 52537 , a selective κ-opioid receptor (KOR) agonist. This guide is therefore based on the properties and applications of BRL 52537.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BRL 52537 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BRL 52537?

BRL 52537 is a potent and highly selective κ-opioid receptor (KOR) agonist.[1] Its neuroprotective effects are largely attributed to its ability to activate KORs, which in turn modulates downstream signaling pathways.[2][3]

Q2: What is the optimal treatment time for BRL 52537 to achieve neuroprotection in a cerebral ischemia/reperfusion injury model?

Studies have shown that BRL 52537 is effective in providing neuroprotection with a prolonged therapeutic window of at least 6 hours post-ischemia.[4] Continuous intravenous infusion for 22 hours starting at the onset of reperfusion has been shown to be effective.[5][6] Shorter treatment durations of 2 hours have also demonstrated significant neuroprotective effects.[5]

Q3: Can BRL 52537 be used as a pretreatment before an ischemic event?

Yes, BRL 52537 has been shown to be neuroprotective when administered as a pretreatment.[5][6] An intravenous infusion starting 15 minutes before middle cerebral artery occlusion (MCAO) and continued until 2 hours of reperfusion significantly attenuated infarct volume.[5][6]

Q4: What are the known downstream signaling pathways affected by BRL 52537?

BRL 52537 has been demonstrated to up-regulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (p-STAT3).[2] This activation of the STAT3 signaling pathway is linked to its neuroprotective effects and a decrease in caspase-3 expression, an indicator of apoptosis.[2] Additionally, BRL 52537 has been shown to attenuate ischemia-evoked nitric oxide (NO) production, which may be another mechanism of its neuroprotective action.[5][6][7] In podocytes, BRL 52537 effects are mediated via the Transient Receptor Potential Canonical 6 (TRPC6) channel, leading to calcium influx.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or lack of neuroprotective effect.

  • Possible Cause 1: Inadequate Treatment Duration or Timing.

    • Solution: Ensure the treatment window is appropriate for your experimental model. While a 6-hour post-event window has been established, the optimal timing may vary.[4] Consider both pre- and post-treatment regimens.[5][6]

  • Possible Cause 2: Incorrect Dosage.

    • Solution: Refer to established protocols. A common dosage is a continuous intravenous infusion of 1 mg/kg/hr.[3][4][5][6]

  • Possible Cause 3: Gender-Specific Effects.

    • Solution: Be aware that the neuroprotective effects of BRL 52537 can be gender-specific. One study showed robust neuroprotection in male mice, but no effect in female mice.[7]

Issue 2: Unexpected side effects, such as increased blood pressure or albuminuria.

  • Possible Cause: Off-target effects or model-specific responses.

    • Solution: Chronic administration of BRL 52537 has been shown to increase mean arterial pressure and albuminuria in Sprague-Dawley rats, potentially through activation of the KOR/TRPC6 pathway in podocytes.[10] If these effects are not the intended outcome of your study, consider shorter treatment durations or alternative models.

Data Presentation

Table 1: Summary of Effective BRL 52537 Treatment Protocols for Neuroprotection

Treatment TimingDosageDuration of InfusionAnimal ModelKey OutcomeReference
Pre-treatment1 mg/kg/hrStarted 15 mins before MCAO, continued for 2 hrs of reperfusionWistar RatsReduced infarct volume[5][6]
Post-treatment1 mg/kg/hrStarted at onset of reperfusion, continued for 22 hrsWistar RatsReduced infarct volume[3][5][6]
Post-treatment1 mg/kg/hrStarted at onset, 2, 4, or 6 hrs of reperfusion, continued for 22 hrsRatsReduced infarct volume[4]
Post-treatmentContinuous i.v. infusion22 hrsMale Wild-Type MiceReduced infarct volume[7]

Experimental Protocols

Protocol 1: Induction of Transient Focal Cerebral Ischemia and BRL 52537 Treatment in Rats

  • Animal Model: Adult male Wistar rats (250-300g).[6]

  • Anesthesia: Anesthetize rats with halothane.[6]

  • Ischemia Induction: Induce 2 hours of focal cerebral ischemia via middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.[6] Confirm occlusion with laser Doppler flowmetry.[6]

  • Treatment Groups (example):

    • Pre-treatment: Initiate a continuous intravenous infusion of BRL 52537 (1 mg/kg/hr) or saline 15 minutes prior to MCAO, and continue for 2 hours of reperfusion.[5][6]

    • Post-treatment: Initiate a continuous intravenous infusion of BRL 52537 (1 mg/kg/hr) or saline at the onset of reperfusion and continue for 22 hours.[3][5][6]

  • Reperfusion: After 2 hours of MCAO, withdraw the filament to allow for reperfusion.

  • Outcome Assessment: At the end of the experiment (e.g., 22 hours or 4 days of reperfusion), assess infarct volume using TTC staining and analyze neurological deficits.[3][5]

Mandatory Visualizations

BRL52537_Signaling_Pathway cluster_neuro Neuroprotective Pathway cluster_podocyte Podocyte Pathway BRL52537 BRL 52537 KOR κ-Opioid Receptor (KOR) BRL52537->KOR BRL52537->KOR STAT3 STAT3 KOR->STAT3 Activates nNOS nNOS KOR->nNOS Inhibits TRPC6 TRPC6 Channel KOR->TRPC6 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Caspase3 Caspase-3 pSTAT3->Caspase3 Inhibits Neuroprotection Neuroprotection pSTAT3->Neuroprotection Promotes Apoptosis Apoptosis Caspase3->Apoptosis NO Nitric Oxide (NO) nNOS->NO Neurotoxicity Neurotoxicity NO->Neurotoxicity Ca_influx Calcium Influx TRPC6->Ca_influx Podocyte_damage Podocyte Damage Ca_influx->Podocyte_damage

Caption: Signaling pathways activated by BRL 52537.

BRL52537_Experimental_Workflow start Start: Animal Model (e.g., Wistar Rat) anesthesia Anesthesia (e.g., Halothane) start->anesthesia mcao Induce MCAO (2 hours) anesthesia->mcao confirm_mcao Confirm MCAO with Laser Doppler Flowmetry mcao->confirm_mcao treatment Administer BRL 52537 or Vehicle (Pre- or Post-treatment) confirm_mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment Outcome Assessment (e.g., Infarct Volume, Neurological Deficit) reperfusion->assessment end End of Experiment assessment->end

Caption: Experimental workflow for BRL 52537 in a cerebral ischemia model.

References

Validation & Comparative

Comparing YM-58790 vs [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of YM-534 and Standard-of-Care Therapies for Acute Promyelocytic Leukemia

A Note on the Investigational Compound: The initial query for "YM-58790" did not yield a direct match. Based on available research, it is likely that the intended compound was YM-534 , an investigational anti-cancer agent studied in the context of human promyelocytic leukemia. This guide will focus on comparing the available data for YM-534 with the established and highly effective standard-of-care treatments for Acute Promyelocytic Leukemia (APL), namely All-trans retinoic acid (ATRA) and Arsenic trioxide (ATO).

Acute Promyelocytic Leukemia is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein.[1] This oncoprotein is a key driver of the disease, and targeted therapies against it have revolutionized patient outcomes.

Comparative Efficacy and Mechanism of Action

The available data on YM-534 is limited to a single preclinical study, which investigated its effects on the HL-60 human promyelocytic leukemia cell line. In contrast, ATRA and ATO are FDA-approved drugs with extensive preclinical and clinical data supporting their efficacy in the treatment of APL.[1][2][3][4]

FeatureYM-534All-trans retinoic acid (ATRA)Arsenic trioxide (ATO)
Target Not fully elucidated. Appears to induce DNA damage and inhibit RNA processing.Targets the RARα portion of the PML-RARα fusion protein.Targets the PML portion of the PML-RARα fusion protein.
Mechanism of Action Induces single-strand DNA scission and retards the processing of preribosomal to ribosomal RNA.[5]Induces differentiation of leukemic promyelocytes into mature granulocytes.[2][3]Induces apoptosis (programmed cell death) of APL cells.[1]
Reported Efficacy Inhibited the growth of HL-60 cells with an IC50 of 2.5 x 10⁻⁶ M.[5]High rates of complete remission, especially when used in combination with chemotherapy or ATO.[2][3][6]High long-term survival rates, reaching 90% in some cases.[1]
Clinical Use Investigational compound, not in clinical use.Standard first-line therapy for APL.[2][3]Standard first-line therapy for APL, often in combination with ATRA.[2][3]

Signaling Pathways in APL and Therapeutic Intervention

The PML-RARα fusion protein is central to the pathogenesis of APL. It acts as a transcriptional repressor, blocking the differentiation of myeloid progenitor cells and promoting their proliferation. ATRA and ATO directly target this oncoprotein to restore normal cellular processes. The precise molecular target of YM-534 is not defined, but its downstream effects on DNA and RNA suggest a different mechanism of action.

cluster_0 APL Pathogenesis cluster_1 Therapeutic Intervention PML_RARa PML-RARα Fusion Protein Block Block of Myeloid Differentiation PML_RARa->Block Proliferation Increased Cell Proliferation PML_RARa->Proliferation Differentiation Terminal Differentiation PML_RARa->Differentiation degradation Apoptosis Apoptosis PML_RARa->Apoptosis degradation ATRA ATRA ATRA->PML_RARa targets RARα ATO ATO ATO->PML_RARa targets PML YM534 YM-534 DNA_Damage DNA Damage & RNA Processing Inhibition YM534->DNA_Damage

Caption: Signaling pathways in APL and points of therapeutic intervention.

Experimental Protocols

Detailed experimental protocols for the study of YM-534 are not publicly available. However, a general workflow for evaluating the efficacy of a novel compound against APL would typically involve the following steps:

1. In Vitro Cell Line Studies:

  • Cell Viability Assays: Human APL cell lines (e.g., HL-60, NB4) are treated with a range of concentrations of the test compound. Cell viability is assessed using assays such as MTT or trypan blue exclusion to determine the IC50 value.

  • Differentiation Assays: APL cells are treated with the compound, and markers of myeloid differentiation (e.g., CD11b, CD11c expression by flow cytometry, or nitroblue tetrazolium reduction) are measured.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP are performed.

  • Mechanism of Action Studies: Based on initial findings, further experiments are designed to elucidate the compound's mechanism. For a compound like YM-534, this would involve:

    • DNA Damage Assays: Comet assays or staining for γH2AX foci would be used to quantify DNA double-strand breaks.

    • Cell Cycle Analysis: Flow cytometry of propidium iodide-stained cells would reveal at which stage of the cell cycle the compound exerts its effects.

    • RNA Synthesis Analysis: Metabolic labeling with radioactive uridine (e.g., ³H-uridine) followed by measurement of its incorporation into newly synthesized RNA.

cluster_workflow Experimental Workflow for Anti-APL Compound Evaluation start Hypothesis: Compound X has anti-APL activity invitro In Vitro Studies (APL Cell Lines) start->invitro invivo In Vivo Studies (APL Mouse Models) invitro->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd tox Toxicology Studies pkpd->tox clinical Clinical Trials tox->clinical

Caption: General experimental workflow for preclinical evaluation.

2. In Vivo Animal Studies:

  • Xenograft Models: Immunocompromised mice are implanted with human APL cells. Once tumors are established, the animals are treated with the test compound, and tumor growth, survival, and biomarkers of drug activity are monitored.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted (PK) and the relationship between drug concentration and its effect (PD).

  • Toxicology Studies: The safety of the compound is evaluated in animal models to identify potential side effects and determine a safe dose for potential clinical trials.

Conclusion

References

YM-58790: A Comparative Guide to its Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-58790 (also known as BTP2 or YM-58483), a potent inhibitor of store-operated calcium entry (SOCE), and its validation across various cancer cell lines. The document summarizes key experimental data, details methodologies for crucial experiments, and visually represents the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary mediators of SOCE. In numerous cancer types, the dysregulation of SOCE has been linked to enhanced proliferation, migration, invasion, and resistance to therapy. By blocking SOCE, this compound disrupts the downstream signaling pathways that are crucial for tumor progression, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

The primary mechanism of action for this compound involves the inhibition of Ca2+ influx following the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This blockade prevents the activation of calcium-dependent signaling molecules, most notably Calcineurin and the subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). Additionally, the inhibition of SOCE by this compound has been shown to impact the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Performance of this compound in Cancer Cell Lines

While extensive data on the direct cytotoxic IC50 values of this compound across a wide range of cancer cell lines is limited in publicly available literature, its efficacy is often demonstrated through its ability to inhibit SOCE and to sensitize cancer cells to conventional chemotherapeutic agents. The following tables summarize the available quantitative data on the effects of this compound and compare it with other common SOCE inhibitors.

Table 1: IC50 Values for Inhibition of Store-Operated Ca2+ Influx

CompoundCell LineIC50 (nM)Reference
This compound (BTP2) Jurkat (Human T-cell leukemia)~100[1][2][3]
RBL-2H3 (Rat basophilic leukemia)310 - 460[4]
SKF-96365Various1,000 - 10,000
2-APBVarious> 10,000 (inhibitory)

Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound

Cancer TypeCell LineEffectConcentrationReference
GlioblastomaGlioblastoma Stem CellsDecreased Sox2 expression, reduced sphere formationNot specified
Ovarian CancerIGROV1-R10, OVCAR3, SKOV3Sensitizes cells to ABT-737 (Bcl-xL inhibitor)10 µM
Breast CancerMDA-MB-231Enhances cisplatin cytotoxicityNot specified

Table 3: Comparison of this compound with Other SOCE Inhibitors in Cancer Research

FeatureThis compound (BTP2)SKF-963652-Aminoethoxydiphenyl borate (2-APB)
Primary Target CRAC channels (Orai1)TRP channels, SOCEIP3 receptors, TRP channels, SOCE
Potency (SOCE Inhibition) High (nM range)Moderate (µM range)Low (µM range)
Selectivity Relatively selective for CRACNon-selective, affects multiple channelsNon-selective, biphasic effects
Reported Cancer-related Effects Sensitizes to chemotherapy, inhibits stemnessInhibits proliferation and migrationInhibits proliferation
Clinical Trials in Cancer PreclinicalPreclinicalPreclinical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of this compound in cancer cell lines.

Calcium Imaging for SOCE Inhibition Assay

Objective: To measure the effect of this compound on store-operated calcium entry.

Materials:

  • Cancer cell line of interest

  • Culture medium

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without Ca2+

  • Thapsigargin (SERCA inhibitor)

  • This compound

  • Fluorescence microscope or plate reader with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Ca2+-free HBSS.

  • Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) in Ca2+-free HBSS.

  • Store Depletion: Add 1-2 µM thapsigargin to the Ca2+-free HBSS to deplete intracellular calcium stores by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Monitor the transient increase in cytosolic Ca2+ as it is released from the ER.

  • SOCE Induction: Once the cytosolic Ca2+ level returns to baseline, add Ca2+-containing HBSS (typically 1-2 mM CaCl2) to induce SOCE.

  • Inhibitor Treatment: To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for 15-30 minutes before adding thapsigargin. Alternatively, the inhibitor can be added just before the re-addition of extracellular Ca2+.

  • Data Analysis: The magnitude of SOCE is quantified by the increase in the Fura-2 ratio upon re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells treated with this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting cell viability against the log of the inhibitor concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Culture medium

  • This compound

  • 6-well or 12-well plates

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Compare the migration rate in control versus this compound-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.

YM58790_Signaling_Pathway cluster_extracellular Extracellular cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Orai1 Orai1 (CRAC Channel) Ca_cyto Ca2+ (Cytosolic) Orai1->Ca_cyto influx YM58790 This compound YM58790->Orai1 IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (Proliferation, Migration) NFAT->Gene_Expression translocates to nucleus STIM1 STIM1 STIM1->Orai1 activates Ca_er Ca2+ (ER Store) Ca_er->STIM1 activates (low Ca2+) IP3R->Ca_er releases Experimental_Workflow cluster_assays Functional Assays start Start: Select Cancer Cell Line culture Cell Culture start->culture treat Treatment with this compound (Dose-Response) culture->treat soce_assay SOCE Inhibition Assay (Calcium Imaging) treat->soce_assay viability_assay Cell Viability Assay (e.g., MTT) treat->viability_assay migration_assay Cell Migration Assay (e.g., Wound Healing) treat->migration_assay data_analysis Data Analysis (IC50, % Inhibition) soce_assay->data_analysis viability_assay->data_analysis migration_assay->data_analysis conclusion Conclusion: Validation of this compound Effect data_analysis->conclusion

References

Cross-Validation of YM-58790 Effects with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Calcium Release-Activated Calcium (CRAC) channels by YM-58790 with genetic knockdown of the key CRAC channel components, STIM1 and ORAI1. The data presented herein supports the validation of this compound as a specific inhibitor of the CRAC-mediated signaling pathway.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial signaling mechanism in various cell types, regulating a multitude of physiological processes. The primary molecular players in SOCE are the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel, ORAI1. Depletion of ER Ca2+ stores triggers STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it activates ORAI1, leading to a sustained influx of Ca2+. This increase in intracellular Ca2+ activates downstream effectors, most notably the transcription factor Nuclear Factor of Activated T-cells (NFAT).

This compound (and its active form, YM-58483 or BTP2) is a potent and selective pharmacological inhibitor of CRAC channels.[1][2][3][4][5][6][7] This guide cross-validates the effects of this compound with the more targeted approach of genetically silencing STIM1 and ORAI1, providing a robust dataset for researchers investigating CRAC channel function and developing related therapeutics.

Quantitative Comparison of this compound and Genetic Knockdowns

The following tables summarize the quantitative effects of this compound and genetic knockdowns of STIM1 and ORAI1 on key events in the CRAC signaling pathway.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)

InterventionTargetMethod of InhibitionCell TypeReported Inhibition of SOCEReference
YM-58483 CRAC ChannelPharmacological (100 nM)Jurkat T cellsIC50 of 100 nM for thapsigargin-induced Ca2+ influx[1][2][4]
STIM1 Knockdown STIM1siRNAHuman Pulmonary Artery Smooth Muscle CellsMarkedly inhibited[8]
siRNAHuman Coronary Artery Smooth Muscle Cells~60% reduction[9]
siRNAHuman NPCsSignificantly reduced[10]
ORAI1 Knockdown ORAI1siRNAHuman Oral Squamous Carcinoma CellsSignificantly suppressed[11]
shRNALAD2 Mast CellsSignificantly reduced[12]
CRISPR/Cas9 KOHEK-293 Cells~80% decrease[13]

Table 2: Inhibition of NFAT Activation

InterventionTargetMethod of InhibitionCell TypeReported Inhibition of NFAT ActivationReference
YM-58483 CRAC ChannelPharmacologicalJurkat T cellsPotently inhibited NFAT-driven promoter activity[4]
STIM1 Knockdown STIM1siRNABreast Cancer CellsSignificantly downregulated NFAT1[14]
ORAI1 Knockdown ORAI1siRNAOral Squamous Carcinoma CellsAbrogated Orai1-induced NFATc3 activation[15][16]
siRNAOsteoblastsSuppressed induction of NFATc1[17]

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes the measurement of SOCE in adherent cells using the ratiometric Ca2+ indicator Fura-2 AM.[18][19][20][21][22]

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin (SERCA inhibitor)

  • CaCl2 solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye.

    • Incubate for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye.

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse cells with Ca2+-free HBSS to establish a baseline F340/F380 ratio.

    • Stimulate cells with 1-2 µM thapsigargin in Ca2+-free HBSS to deplete ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+.

    • Once the Ca2+ level returns to a stable baseline, reintroduce Ca2+ by perfusing with HBSS containing CaCl2 (typically 1-2 mM).

    • The subsequent increase in the F340/F380 ratio represents SOCE.

  • Data Analysis: The F340/F380 ratio is proportional to the intracellular Ca2+ concentration. The magnitude of SOCE can be quantified by measuring the peak increase in the ratio upon Ca2+ re-addition or by calculating the area under the curve.

NFAT-Luciferase Reporter Assay

This protocol outlines a common method to quantify NFAT activation using a luciferase reporter construct.[23][24][25][26][27]

Materials:

  • Cells co-transfected with an NFAT-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell lysis buffer.

  • Luciferase assay substrate (e.g., luciferin).

  • Renilla luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Transfection and Treatment:

    • Seed cells in a multi-well plate.

    • Co-transfect cells with the NFAT-luciferase reporter plasmid and a control Renilla plasmid.

    • After 24-48 hours, treat the cells with the desired stimuli (e.g., ionomycin and PMA to activate NFAT) in the presence or absence of the inhibitor (this compound) or after genetic knockdown.

  • Cell Lysis:

    • After the treatment period (typically 6-24 hours), wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • Add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Express the results as fold induction of luciferase activity relative to the unstimulated control.

Visualizations

Signaling Pathway

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1 STIM1 ORAI1 ORAI1 STIM1->ORAI1 Activation Ca_ER Ca2+ Ca_ER->STIM1 Depletion CRAC_Channel CRAC Channel ORAI1->CRAC_Channel Ca_Cytosol Ca2+ CRAC_Channel->Ca_Cytosol Influx Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocation YM58790 This compound YM58790->CRAC_Channel Inhibition siRNA_STIM1 STIM1 Knockdown siRNA_STIM1->STIM1 Inhibition siRNA_ORAI1 ORAI1 Knockdown siRNA_ORAI1->ORAI1 Inhibition

Caption: CRAC-NFAT signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_Control Control Group cluster_Pharmacological Pharmacological Inhibition cluster_Genetic Genetic Knockdown cluster_Assays Downstream Assays Control_Cells Wild-Type Cells YM58790_Treatment Treat with this compound Control_Cells->YM58790_Treatment STIM1_KD STIM1 Knockdown (siRNA/shRNA) Control_Cells->STIM1_KD ORAI1_KD ORAI1 Knockdown (siRNA/shRNA) Control_Cells->ORAI1_KD SOCE_Assay SOCE Measurement (Fura-2 Imaging) YM58790_Treatment->SOCE_Assay NFAT_Assay NFAT Activation Assay (Luciferase Reporter) YM58790_Treatment->NFAT_Assay STIM1_KD->SOCE_Assay STIM1_KD->NFAT_Assay ORAI1_KD->SOCE_Assay ORAI1_KD->NFAT_Assay

Caption: Workflow for comparing pharmacological and genetic inhibition.

Conclusion

The data compiled in this guide demonstrates a strong correlation between the effects of the pharmacological CRAC channel inhibitor, this compound, and the genetic knockdown of the core components of the CRAC channel, STIM1 and ORAI1. Both approaches lead to a significant reduction in store-operated Ca2+ entry and subsequent NFAT activation. This cross-validation provides robust evidence for the specificity of this compound in targeting the CRAC/SOCE pathway, making it a valuable tool for researchers studying Ca2+ signaling and a promising candidate for therapeutic development in diseases where CRAC channel activity is dysregulated.

References

A Comparative Guide to YM-58790 and Other M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-58790 with other prominent inhibitors of the M3 muscarinic acetylcholine receptor (mAChR), a key target in drug discovery for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The following sections present quantitative data, experimental methodologies, and pathway visualizations to offer an objective assessment of these compounds.

Introduction to M3 Muscarinic Receptor Antagonists

The M3 muscarinic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction, particularly in the urinary bladder and airways, as well as stimulating glandular secretions.[1][2][3][4] Antagonists of this receptor are therefore a cornerstone in the treatment of OAB by reducing involuntary bladder contractions.[5][6] this compound is a potent M3 muscarinic receptor antagonist. This guide compares its performance with other well-established M3 antagonists like darifenacin, solifenacin, and oxybutynin.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of an antagonist for its target receptor and its selectivity over other related receptors are critical determinants of its therapeutic efficacy and side-effect profile. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M3 vs. M1 SelectivityM3 vs. M2 Selectivity
This compound Data not availableData not available15 Data not availableData not available
Darifenacin ~5-fold lower than M3~25-100-fold lower than M3HighModerateHigh
Solifenacin Data not availableData not availableHighData not availableData not available
Oxybutynin Non-selectiveNon-selectiveNon-selectiveLowLow
Tiotropium Similar to M3~1.5-fold lower than M3HighLowLow (kinetic selectivity)

Note: Direct comparative studies for this compound against all compounds under identical conditions are limited. Data is compiled from various sources and selectivity is expressed as a fold-difference where precise Ki values were not available in a comparative context.

Functional Potency in In Vitro Models

The functional potency of these antagonists is often evaluated by their ability to inhibit agonist-induced contractions in isolated tissue preparations, such as bladder smooth muscle (detrusor). This is quantified by the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

CompoundTissue ModelpA2 Value
This compound Rat BladderData not available
Darifenacin Human/Mouse Bladder8.8
Solifenacin Mouse Bladder8.6
Tolterodine (for comparison) Mouse Bladder8.4
SVT-40776 (for comparison) Mouse Bladder9.5

Note: SVT-40776 and tolterodine are included for a broader comparison context.[7][8] this compound has been shown to have a more potent effect on bladder contraction than on salivary secretion in rats, indicating functional selectivity, though specific pA2 values were not found in the searched literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.

M3_Signaling_Pathway cluster_cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Antagonist This compound / Other Antagonists Antagonist->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway.

The binding of acetylcholine (ACh) to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1][2][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.[1][2][9] M3 antagonists like this compound competitively block the binding of ACh to the receptor, thereby inhibiting this signaling cascade.

Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis prep1 Isolate bladder smooth muscle strips prep2 Mount strips in organ bath with buffer prep1->prep2 prep3 Equilibrate and establish baseline tension prep2->prep3 exp1 Construct cumulative concentration-response curve to agonist (e.g., Carbachol) prep3->exp1 exp2 Washout and re-equilibrate exp1->exp2 exp3 Incubate tissue with This compound or other antagonist (fixed concentration) exp2->exp3 exp4 Construct second agonist concentration-response curve exp3->exp4 an1 Measure rightward shift in agonist curve exp4->an1 an2 Perform Schild analysis an1->an2 an3 Calculate pA2 value to determine potency an2->an3

References

Reproducibility of YM-58483 (BTP2) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results obtained with YM-58483, a potent inhibitor of store-operated calcium entry (SOCE). Also known as BTP2, YM-58483 has been instrumental in elucidating the role of SOCE in various cellular processes, particularly in immune responses. This document summarizes key quantitative data from multiple studies, offers detailed experimental protocols for result replication, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of YM-58483 Efficacy

The reproducibility of YM-58483's inhibitory effects on SOCE and downstream cellular responses has been demonstrated across various experimental models. The following tables summarize key quantitative data from published studies, providing a clear comparison of its performance.

ParameterCell TypeStimulusIC50 ValueReference
Ca2+ Influx Inhibition Jurkat (human T cell leukemia)Thapsigargin~100 nM[1][2][3]
Murine Th2 T cell clone (D10.G4.1)ConalbuminNot explicitly stated, but effective at 100 nM[4]
Human whole blood cellsPhytohemagglutinin (PHA)Not explicitly stated, but effective at 100 nM[4]
Cytokine Production Inhibition
IL-2Jurkat cellsAnti-CD3 mAbPotently inhibited[1][3]
IL-4Murine Th2 T cell clone (D10.G4.1)ConalbuminComparable to CRAC channel inhibition IC50 (~100 nM)[4]
IL-5Murine Th2 T cell clone (D10.G4.1)ConalbuminComparable to CRAC channel inhibition IC50 (~100 nM)[4]
IL-5Human whole blood cellsPhytohemagglutinin (PHA)IC50 ≈ 100 nM[4]
IL-13Human peripheral blood cellsPhytohemagglutinin (PHA)IC50 = 148 nM[5]
In Vivo Efficacy
Delayed-Type HypersensitivityMice-ED50 = 1.1 mg/kg[1][3]
Antigen-Induced Eosinophil InfiltrationBrown Norway ratsAntigenSignificantly inhibited[4]
Late Phase Asthmatic BronchoconstrictionGuinea pigsAntigenPrevented[4]

Table 1: Summary of YM-58483 In Vitro and In Vivo Efficacy. This table presents a compilation of inhibitory concentrations (IC50) and effective doses (ED50) of YM-58483 from various studies, demonstrating consistent potency across different biological systems.

Comparison with an Alternative SOCE Inhibitor: Synta66

While YM-58483 is a widely used and potent SOCE inhibitor, it is important to consider its specificity. Studies have indicated that YM-58483 may have off-target effects, including the activation of TRPM4 channels.[6] Synta66 is another SOCE inhibitor with a different mechanism of action, directly targeting the ORAI1 pore.[6]

FeatureYM-58483 (BTP2)Synta66
Mechanism of Action Indirect inhibition of CRAC channelsDirect blockade of the ORAI1 pore
Selectivity Potent SOCE inhibitor, but may have off-target effects (e.g., TRPM4 activation)Highly dependent on ORAI isoform (strong inhibition of ORAI1, potentiation of ORAI2, little effect on ORAI3)
Primary Use Widely used for studying immune cell function and in vivo models of inflammationValuable for dissecting the specific roles of different ORAI isoforms

Table 2: Comparison of YM-58483 (BTP2) and Synta66. This table highlights the key differences in the mechanism and selectivity of two prominent SOCE inhibitors, aiding researchers in selecting the appropriate tool for their specific experimental needs.

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for commonly performed experiments with YM-58483 are provided below.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes a fluorescence-based assay to measure the inhibition of SOCE in a cell population.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)

  • Thapsigargin

  • YM-58483

  • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with Ca2+)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading: Incubate cells with the fluorescent calcium indicator in a calcium-free buffer as per the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • Store Depletion: Add thapsigargin to the cells to passively deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium, which will then return to a plateau.

  • Inhibitor Addition: Add YM-58483 at the desired concentration and incubate for the specified time.

  • Calcium Add-back: Add a calcium-containing buffer to the cell suspension to initiate SOCE.

  • Fluorescence Measurement: Continuously record the fluorescence signal. The increase in fluorescence after the addition of external calcium represents SOCE.

  • Data Analysis: Quantify the extent of SOCE by measuring the peak fluorescence intensity or the area under the curve after calcium addition. Compare the results from YM-58483-treated cells to untreated controls to determine the percentage of inhibition.

IL-2 Production Assay in Jurkat T Cells

This protocol outlines the steps to assess the effect of YM-58483 on T-cell activation by measuring Interleukin-2 (IL-2) production.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Anti-CD3 monoclonal antibody (mAb)

  • YM-58483

  • ELISA kit for human IL-2

Procedure:

  • Cell Culture: Culture Jurkat T cells in complete RPMI-1640 medium.

  • Cell Plating: Seed the cells in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of YM-58483 for a specified duration (e.g., 30 minutes).

  • Cell Stimulation: Stimulate the cells with anti-CD3 mAb to induce T-cell receptor (TCR) signaling and subsequent IL-2 production.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the YM-58483 concentration to determine the IC50 value for IL-2 production inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by YM-58483 and a typical experimental workflow for its evaluation.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) CRAC_channel CRAC Channel (ORAI1) Ca_influx Ca2+ Influx CRAC_channel->Ca_influx TCR TCR Activation PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER_Ca Release STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca2+ depletion STIM1_active->CRAC_channel Activation Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p Dephosphorylation NFAT_a NFAT (active) NFAT_p->NFAT_a Nucleus Nucleus NFAT_a->Nucleus Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription YM58483 YM-58483 YM58483->CRAC_channel Inhibition Experimental_Workflow cluster_data Endpoints start Start cell_prep Cell Preparation (e.g., Jurkat T cells) start->cell_prep inhibitor_treatment YM-58483 Treatment (Dose-Response) cell_prep->inhibitor_treatment stimulation Cell Stimulation (e.g., Anti-CD3 mAb or Thapsigargin) inhibitor_treatment->stimulation data_acquisition Data Acquisition stimulation->data_acquisition ca_measurement Intracellular Ca2+ Measurement data_acquisition->ca_measurement For SOCE cytokine_assay Cytokine Quantification (e.g., IL-2 ELISA) data_acquisition->cytokine_assay For Functional Response analysis Data Analysis (IC50 Determination) ca_measurement->analysis cytokine_assay->analysis conclusion Conclusion analysis->conclusion

References

Independent Validation of YM-58790's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of YM-58790 (BTP2) as a CRAC Channel Inhibitor for Researchers and Drug Development Professionals.

This guide provides an independent validation of the mechanism of action for this compound, also widely known as BTP2. It compares its performance against other known inhibitors of store-operated calcium entry (SOCE) and offers detailed experimental data and protocols to support its primary classification as a potent and selective Ca2+ release-activated Ca2+ (CRAC) channel blocker.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

This compound (BTP2) is recognized as a selective and potent inhibitor of CRAC channels, which are essential for T-cell activation and proliferation.[1][2] The primary mechanism involves the blockade of store-operated Ca2+ entry (SOCE).[1][3] SOCE is a crucial Ca2+ signaling pathway initiated when calcium stores in the endoplasmic reticulum (ER) are depleted.[4][5] This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and activate ORAI1, the pore-forming unit of the CRAC channel at the plasma membrane, allowing extracellular Ca2+ to flow into the cell. This compound directly inhibits this influx.[5]

Independent studies have validated this mechanism, demonstrating that this compound inhibits Ca2+ influx in various cell types, including Jurkat T cells, following store depletion induced by agents like thapsigargin or activation of the T-cell receptor.[2][5] Its action is specific to this pathway, as it does not interfere with other key Ca2+ signaling mechanisms such as ER Ca2+ release, Ca2+ pumps, or mitochondrial Ca2+ signaling.[2]

// Pathway connections Receptor -> PLC [label="Ligand Binding"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; IP3 -> IP3R [label="Binds & Activates"]; IP3R -> ER_Ca [label="Ca2+ Release"]; ER_Ca -> Ca_Cytosol [style=invis]; // for positioning node [group=depletion, style=invis]; Depletion_label [label="ER Store Depletion", shape=plaintext, fontcolor="#EA4335"]; ER_Ca -> Depletion_label [style=invis]; Depletion_label -> STIM1_inactive [style=invis]; STIM1_inactive -> STIM1_active [label="Conformational Change"]; STIM1_active -> ORAI1 [label="Binds & Gates"]; Extracellular_Ca -> ORAI1 [label="Influx", dir=back]; ORAI1 -> Ca_Cytosol; Ca_Cytosol -> NFAT [label="Leads to"]; SERCA -> ER_Ca [label="Pumps Ca2+ back", dir=back, style=dashed]; YM58790 -> ORAI1 [label="Inhibits", color="#EA4335", arrowhead=tee];

// Invisible edges for layout Receptor -> PIP2 [style=invis]; PLC -> IP3 [style=invis]; } Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and inhibition by this compound.

Comparative Analysis with Alternative SOCE Inhibitors

This compound (BTP2) is a member of the pyrazole derivative family of CRAC channel inhibitors.[5][6] Its performance is best understood when compared to other compounds targeting the same pathway. The table below summarizes the inhibitory potency (IC50) of this compound and other notable SOCE inhibitors.

CompoundChemical ClassTarget(s)Reported IC50Cell TypeReference
This compound (BTP2) PyrazoleCRAC (ORAI1)~10 nM - 100 nM Jurkat, T-lymphocytes[2][5]
Synta-66 Imidazole/PyrazoleCRAC (ORAI1)~1 µMJurkat T-cells[7]
GSK-7975A -CRAC (ORAI1)Potent inhibitorMA104 cells[8]
Pyr3 PyrazoleCRAC, TRPC3IC50 in agreement with RBL-2H3 cell dataRBL-2H3 cells[7]
CM4620 -CRAC (ORAI1)Potent inhibitorBreast Cancer Cells[9]
Lanthanides (Gd³⁺) Trivalent CationCRAC (non-selective)34 nMSmooth Muscle A7r5[5][7]

While potent, this compound has been noted to inhibit TRPC3 and TRPC5 channels and facilitate TRPM4 channels at higher concentrations.[3] However, its selectivity for CRAC channels at low nanomolar concentrations is well-documented.[2] More recent studies have also highlighted potential off-target effects on ryanodine receptors (RYRs) in skeletal muscle, though these effects appear dependent on the method of application (intracellular vs. extracellular).[10][11]

Experimental Protocols

Validation of this compound's mechanism relies on robust experimental methods to measure SOCE. The two primary techniques are fluorescence-based calcium imaging and patch-clamp electrophysiology.

This is the most common method to quantify SOCE in a cell population.

  • Principle: The ratiometric fluorescent dye Fura-2 AM is used to measure changes in intracellular calcium concentration ([Ca2+]i). The ratio of fluorescence emission (~510 nm) when excited at 340 nm and 380 nm is proportional to the [Ca2+]i.[4]

  • Protocol Outline:

    • Cell Preparation: Plate cells (e.g., Jurkat T-cells, HEK293) on glass coverslips 24-48 hours before the experiment.

    • Dye Loading: Load cells with 2-5 µM Fura-2 AM in Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.[4]

    • Baseline Measurement: Perfuse cells with a Ca2+-free HBSS (containing EGTA) to establish a baseline fluorescence ratio.

    • Store Depletion: Add a SERCA pump inhibitor, such as 1-2 µM thapsigargin, to the Ca2+-free buffer. This blocks Ca2+ reuptake into the ER, causing a passive leak and a transient increase in cytosolic Ca2+.[4][12]

    • Inhibitor Application: Once the [Ca2+]i returns to a stable baseline, perfuse the cells with the Ca2+-free buffer containing the desired concentration of this compound (or other inhibitors).

    • SOCE Induction: Reintroduce Ca2+ (e.g., 2 mM CaCl2) into the extracellular solution. The subsequent sharp increase in the F340/F380 ratio represents SOCE.[4][13]

    • Data Analysis: Quantify SOCE by measuring the peak amplitude of the Ca2+ influx or the area under the curve. Compare the results from inhibitor-treated cells to control (DMSO-treated) cells to determine the IC50.

SOCE_Workflow A 1. Load Cells with Fura-2 AM B 2. Perfuse with Ca2+-Free Buffer (Establish Baseline) A->B C 3. Add Thapsigargin (in Ca2+-Free Buffer) (Deplete ER Stores) B->C D 4. Add this compound (or Vehicle Control) C->D E 5. Re-add Extracellular Ca2+ (Induce SOCE) D->E F 6. Measure F340/F380 Ratio (Quantify Ca2+ Influx) E->F

This technique provides a direct measurement of the CRAC channel current (ICRAC).

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and direct measurement of ion currents flowing through channels.

  • Protocol Outline:

    • Solution Preparation: Use an external solution containing Na+ or Ca2+ as the charge carrier and an internal pipette solution containing a high concentration of a Ca2+ chelator (e.g., EGTA or BAPTA) to passively deplete ER stores upon establishing the whole-cell configuration.[14]

    • Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

    • Current Development: Monitor the development of the inwardly rectifying ICRAC over several minutes as the internal solution diffuses into the cell and depletes the stores.

    • Voltage Protocol: Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship of ICRAC.[14]

    • Inhibitor Application: Once a stable ICRAC is established, perfuse the cell with an external solution containing this compound to observe the inhibition of the current in real-time.

    • Data Analysis: Measure the current amplitude at a specific negative potential (e.g., -80 mV) before and after inhibitor application to quantify the degree of block.

Conclusion

Independent validation confirms that the primary mechanism of action for this compound (BTP2) is the potent and selective inhibition of CRAC channels, thereby blocking store-operated calcium entry. It serves as a valuable pharmacological tool for studying Ca2+ signaling and represents a foundational compound in the development of therapies for disorders linked to aberrant CRAC channel activity, such as autoimmune diseases and certain cancers.[5][6][9] When using this compound, researchers should consider its potential for off-target effects at higher concentrations and select experimental conditions that favor its selectivity for CRAC channels.

References

Unraveling the Therapeutic Potential of YM-58790 in Autoimmune Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a comparative guide on YM-58790 versus standard-of-care in a specific disease model have been inconclusive. Extensive searches for the compound "this compound" have not yielded any publicly available information regarding its chemical structure, mechanism of action, or its application in any disease model, including autoimmune disorders.

The identifier "this compound" does not appear in scientific literature, clinical trial databases, or pharmaceutical company pipelines. This suggests that the identifier may be incorrect, an internal preclinical code that has not been publicly disclosed, or a discontinued project with no published data.

Without fundamental information about this compound, it is not possible to:

  • Identify the specific autoimmune disease model in which it has been tested.

  • Determine its mechanism of action , which is crucial for understanding its therapeutic rationale.

  • Identify the relevant standard-of-care treatment for a direct comparison.

  • Locate any experimental data to support a comparative analysis of efficacy and safety.

Therefore, the creation of a detailed comparison guide as requested, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

Recommendations for the Requester:

  • Verify the compound identifier: Please double-check the accuracy of "this compound." It is possible there is a typographical error in the designation.

  • Provide alternative identifiers: If known, please provide any alternative names, chemical names, or company affiliations associated with this compound.

  • Specify the disease model: If the target autoimmune disease is known, this information could help narrow the search for potentially related compounds or therapeutic strategies.

Once a valid compound and its associated disease model are identified, a comprehensive comparative guide can be developed. This guide would typically include the following sections:

Comparison of this compound and Standard-of-Care in [Disease Model]

This section would provide a head-to-head comparison of the two therapeutic approaches.

Quantitative Data Summary

A table summarizing key efficacy and safety data from preclinical or clinical studies would be presented here.

ParameterThis compoundStandard-of-Care
Efficacy
Primary Endpoint 1DataData
Primary Endpoint 2DataData
Biomarker 1 LevelsDataData
Safety
Adverse Event RateDataData
Specific Toxicity 1DataData
Mechanism of Action

This subsection would detail the molecular pathways through which this compound and the standard-of-care exert their effects.

Signaling Pathway Diagram

A Graphviz diagram illustrating the signaling pathway targeted by this compound would be included.

Receptor Target Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 Activates YM58790 This compound YM58790->Receptor Inhibits DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Cytokine Production) GeneExpression->CellularResponse start Start: Disease Model Induction treatment Treatment Administration (this compound or Standard-of-Care) start->treatment monitoring Clinical Scoring and Sample Collection treatment->monitoring analysis Biomarker Analysis (e.g., ELISA, Flow Cytometry) monitoring->analysis histology Histopathological Assessment monitoring->histology end End: Data Analysis and Comparison analysis->end histology->end

Head-to-Head Comparison: YM-58483 vs. Synta66 for CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key CRAC Channel Inhibitors with Supporting Experimental Data.

This guide provides a detailed head-to-head comparison of two widely used small molecule inhibitors of Calcium Release-Activated Calcium (CRAC) channels: YM-58483 (also known as BTP2) and Synta66. Both compounds are instrumental in studying the physiological and pathological roles of store-operated Ca2+ entry (SOCE), a critical signaling pathway in numerous cell types. This comparison focuses on their mechanism of action, potency, and provides detailed experimental protocols for their evaluation.

Mechanism of Action

Both YM-58483 and Synta66 are potent blockers of CRAC channels, which are essential for sustained Ca2+ influx in non-excitable cells like lymphocytes. These channels are composed of the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane pore-forming subunit, Orai1.[1][2] Upon depletion of Ca2+ from the ER, STIM1 activates Orai1, leading to Ca2+ entry.

YM-58483 acts as a selective inhibitor of this process, effectively suppressing the sustained Ca2+ influx induced by agents like thapsigargin.[3] Its action is specific to the CRAC channels, with less effect on voltage-operated Ca2+ channels.[3]

Synta66 also directly inhibits the Orai1 channel pore, thereby blocking Ca2+ influx.[1][2] Studies have indicated that Synta66 does not interfere with the upstream events of CRAC channel activation, such as the oligomerization of STIM1 or its coupling to Orai1.[1]

Quantitative Data Comparison

The potency of YM-58483 and Synta66 has been evaluated in various cell systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.

CompoundAssayCell TypeIC50 ValueReference
YM-58483 Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[3][4][5]
T cell proliferation (MLR)-330 nM[6]
IL-5 and IL-13 productionHuman peripheral blood cells125 nM and 148 nM, respectively[6]
Synta66 NFAT-induced transcriptionJurkat E6-1 cells10 nM[7]
CRAC channel inhibition (electrophysiology)RBL cells~3 µM[8]

Signaling Pathway Diagram

CRAC_Channel_Signaling CRAC Channel Activation and Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1 Orai1 Channel STIM1_active->Orai1 Coupling Ca_int Intracellular Ca2+ (Signaling) Orai1->Ca_int Ca_ext Extracellular Ca2+ Ca_ext->Orai1 Influx NFAT NFAT Ca_int->NFAT Activation Gene_expression Gene Expression NFAT->Gene_expression ER_store_depletion ER Store Depletion (e.g., Thapsigargin) ER_store_depletion->STIM1_inactive Low [Ca2+] YM_58483 YM-58483 YM_58483->Orai1 Inhibits Synta66 Synta66 Synta66->Orai1 Inhibits

Caption: CRAC channel activation pathway and points of inhibition by YM-58483 and Synta66.

Experimental Protocols

Measurement of Store-Operated Ca2+ Entry (SOCE) Inhibition

This protocol describes a common method for assessing the inhibitory effect of compounds on SOCE using a fluorescent Ca2+ indicator.

1. Cell Preparation:

  • Plate cells (e.g., Jurkat T cells) in a suitable format (e.g., 96-well black-walled plate) and allow them to adhere if necessary.

  • Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with a Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+) to remove extracellular dye.

2. Baseline Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence intensity for a period to establish a stable signal.

3. Store Depletion and Compound Incubation:

  • To deplete ER Ca2+ stores, add a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) to the cells in the Ca2+-free buffer.

  • To test the effect of the inhibitors, pre-incubate the cells with various concentrations of YM-58483 or Synta66 for 10-20 minutes before and during store depletion.

4. Measurement of Ca2+ Influx:

  • Initiate Ca2+ influx by adding a solution containing CaCl2 to the wells to restore extracellular Ca2+.

  • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca2+ through CRAC channels.

5. Data Analysis:

  • The magnitude of SOCE can be quantified by measuring the peak fluorescence intensity or the area under the curve after the addition of CaCl2.

  • To determine the IC50 value, plot the inhibition of the Ca2+ influx (as a percentage of the control) against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.

Experimental Workflow Diagram

SOCE_Inhibition_Workflow Workflow for Measuring SOCE Inhibition start Start cell_prep Cell Preparation (Plate and load with Ca2+ dye) start->cell_prep wash Wash with Ca2+-free buffer cell_prep->wash baseline Measure Baseline Fluorescence wash->baseline treatment Add Thapsigargin ± Inhibitor (YM-58483 or Synta66) baseline->treatment ca_add Add Extracellular Ca2+ treatment->ca_add measure_influx Measure Fluorescence Change (Ca2+ Influx) ca_add->measure_influx analysis Data Analysis (Calculate IC50) measure_influx->analysis end End analysis->end

Caption: A generalized workflow for assessing CRAC channel inhibition using a fluorescence-based assay.

Conclusion

Both YM-58483 and Synta66 are valuable tools for the investigation of CRAC channel function. YM-58483 has been extensively characterized and demonstrates potent inhibition of SOCE and downstream T-cell responses.[6][9] Synta66 is also a potent inhibitor that acts directly on the Orai1 pore and is useful for dissecting the molecular mechanisms of CRAC channel gating.[1][7] The choice between these compounds may depend on the specific experimental context, cell type, and desired molecular target interaction. The provided data and protocols offer a foundation for researchers to make informed decisions and design robust experiments in the study of store-operated Ca2+ entry.

References

Validating the Specificity of YM-58483 for ORAI1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), with other ORAI1 inhibitors. The focus is on validating the specificity of YM-58483 for its primary target, the ORAI1 calcium channel, a key component of the Calcium Release-Activated Calcium (CRAC) channel. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer an objective assessment for research and drug development applications.

Executive Summary

YM-58483 is a widely used tool compound for studying the physiological roles of SOCE. It exhibits high potency in blocking ORAI1-mediated Ca2+ influx with a reported IC50 of approximately 100 nM.[1][2][3][4] While showing good selectivity against voltage-gated calcium channels, its activity against other potential off-targets, such as members of the Transient Receptor Potential (TRP) channel family, requires careful consideration in experimental design. This guide compares YM-58483 with other known ORAI1 inhibitors to provide a clearer picture of its specificity profile.

Comparative Specificity of ORAI1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of YM-58483 and selected alternative compounds against ORAI1 and other ion channels. This data is crucial for selecting the most appropriate inhibitor for a specific research context and for interpreting experimental results.

CompoundPrimary TargetIC50 (ORAI1/CRAC)Off-Target Activity (IC50 or % Inhibition)Reference
YM-58483 (BTP2) ORAI1/CRAC~100 nMVoltage-Operated Ca2+ Channels: ~3 µM (30-fold less potent)[4]TRPM4: Agonist/Activator[5][1][2][3][4]
Synta66 ORAI1~1-4 µMTRPC channels: Potential interaction (no quantitative data)[5]Orai2: Stimulatory at 10 µM[5]Orai3: Largely unaffected at 10 µM[5][5]
GSK-7975A ORAI1/3ORAI1: 4.1 µMORAI3: 3.8 µMTRPV6: Complete inhibition at 10 µM[5]L-type Ca2+ channels (Cav1.2): ~8 µM[5][5]
AnCoA4 ORAI1Sub-micromolarBinds to the C-terminus of ORAI1, mechanism suggests high specificity.[6][6]

Signaling Pathway of ORAI1 Activation and Inhibition

The activation of ORAI1 is a critical step in SOCE. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 (Stromal Interaction Molecule 1). STIM1 then translocates to the ER-plasma membrane junctions, where it directly interacts with and activates ORAI1 channels, leading to Ca2+ influx.

G ORAI1 Activation and Inhibition Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Ca2+ unbound STIM1_inactive->STIM1_active Ca2+ depletion ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed translocates & interacts with Ca_ER Ca2+ ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open activates Ca_influx Ca2+ Influx ORAI1_open->Ca_influx Receptor GPCR/RTK PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 generates IP3R IP3 Receptor IP3->IP3R binds to IP3R->Ca_ER releases YM58483 YM-58483 YM58483->ORAI1_open inhibits

Caption: ORAI1 activation by STIM1 upon ER Ca2+ depletion and its inhibition by YM-58483.

Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. The two primary methods for assessing ORAI1 channel activity and its inhibition are fluorescence-based assays and patch-clamp electrophysiology.

Fluorescence-Based Measurement of Store-Operated Calcium Entry

This method provides a high-throughput-compatible assessment of intracellular calcium dynamics in a cell population.

Objective: To determine the IC50 value of an inhibitor by measuring its effect on the increase in intracellular Ca2+ following store depletion.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293, Jurkat T-cells) in a suitable medium. For non-endogenous expression systems, transfect cells with ORAI1 and STIM1 constructs.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

  • Baseline Measurement: Measure the baseline fluorescence in a calcium-free medium.

  • Store Depletion: Induce ER calcium store depletion by applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin, in the calcium-free medium.

  • Inhibitor Application: Add the test inhibitor (e.g., YM-58483) at various concentrations.

  • Calcium Re-addition: Reintroduce extracellular calcium to initiate SOCE.

  • Data Acquisition: Record the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis: Calculate the rate of calcium influx or the peak fluorescence change and plot against the inhibitor concentration to determine the IC50 value.

G Workflow for Fluorescence-Based SOCE Assay A Cell Plating B Loading with Ca2+ Dye (e.g., Fura-2 AM) A->B C Baseline Fluorescence (Ca2+-free medium) B->C D Store Depletion (e.g., Thapsigargin) C->D E Inhibitor Incubation (e.g., YM-58483) D->E F Ca2+ Re-addition E->F G Fluorescence Measurement F->G H IC50 Calculation G->H

Caption: A stepwise workflow for determining inhibitor potency using a fluorescence-based SOCE assay.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measurement of the ion channel currents (I-CRAC) with high temporal and voltage resolution, allowing for detailed biophysical characterization of inhibitor effects.

Objective: To directly measure the inhibition of CRAC channel currents by a test compound.

Methodology:

  • Cell Preparation: Prepare cells suitable for patch-clamping (e.g., HEK293 cells overexpressing ORAI1/STIM1).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution should contain a Ca2+ chelator (e.g., BAPTA) to passively deplete ER stores and activate I-CRAC.

  • Current Recording: Record the development of the inward I-CRAC at a holding potential of -100 mV.

  • Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the cell with the test inhibitor at various concentrations.

  • Data Acquisition: Record the current amplitude before and after inhibitor application.

  • Data Analysis: Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.

G Patch-Clamp Electrophysiology Workflow A Cell Preparation B Establish Whole-Cell Patch-Clamp A->B C Passive Store Depletion (Pipette solution with BAPTA) B->C D Record Baseline I-CRAC C->D E Perfusion with Inhibitor D->E F Record Inhibited I-CRAC E->F G Data Analysis & IC50 F->G

Caption: The workflow for assessing CRAC channel inhibition using patch-clamp electrophysiology.

Conclusion

YM-58483 is a potent and selective inhibitor of ORAI1-mediated store-operated calcium entry, making it a valuable tool for studying the roles of CRAC channels in cellular physiology and disease. While it demonstrates good selectivity over voltage-gated calcium channels, researchers should be aware of its potential effects on other channels, such as TRPM4. For experiments where absolute specificity is critical, it is advisable to use multiple inhibitors with different chemical scaffolds and to perform control experiments to rule out off-target effects. The experimental protocols outlined in this guide provide a framework for rigorously validating the specificity of YM-58483 and other ORAI1 inhibitors in various experimental systems.

References

Benchmarking YM-58483 (BTP2): A Comparative Guide to a Potent Store-Operated Calcium Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of YM-58483, also known as BTP2, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE). The data presented is collated from published studies to assist researchers in evaluating its efficacy and potential applications.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

YM-58483/BTP2 is a pyrazole derivative that selectively blocks store-operated calcium (SOC) channels, which are crucial for the activation of non-excitable cells such as T lymphocytes.[1][2][3] The primary mechanism involves the inhibition of Ca2+ release-activated Ca2+ (CRAC) channels, a key component of SOCE.[2][3][4] This blockade of sustained Ca2+ influx prevents the activation of downstream signaling pathways, notably the calcineurin-NFAT pathway, which is essential for the transcription of various cytokine genes, including Interleukin-2 (IL-2).[5] Consequently, YM-58483/BTP2 effectively suppresses T cell activation, proliferation, and cytokine production, positioning it as a significant immunomodulatory agent.[1]

Performance Data: Head-to-Head Comparison

The following tables summarize the in vitro and in vivo performance of YM-58483/BTP2 in comparison to other relevant compounds.

Table 1: In Vitro Inhibition of Calcium Influx and Cellular Responses
CompoundTarget/AssayCell LineIC50 ValueReference
YM-58483/BTP2 Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[3]
YM-58483/BTP2 T cell proliferation (Mixed Lymphocyte Reaction)Mouse spleen cells330 nM[1][6][7]
Cyclosporine AT cell proliferation (Mixed Lymphocyte Reaction)Mouse spleen cells12.7 nM[1][6][7]
YM-58483/BTP2 IL-2 ProductionJurkat T cells~100 nM[4]
YM-58483/BTP2 IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[4]
YM-58483/BTP2 IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[4]
YM-58483/BTP2 IL-5 ProductionHuman whole blood cells (PHA-stimulated)~100 nM[4]
YM-58483/BTP2 IL-13 ProductionHuman peripheral blood cells (PHA-stimulated)148 nM[6][8]
PrednisoloneIL-5 and IL-13 ProductionHuman peripheral blood cells (PHA-stimulated)~5 times more potent than YM-58483[6][8]
YM-58483/BTP2 Histamine Release (DNP antigen-induced)RBL-2H3 cells460 nM[6][8]
YM-58483/BTP2 Leukotriene Production (DNP antigen-induced)RBL-2H3 cells310 nM[6][8]
Synta-66Thapsigargin-induced SOCEHEK293 cells209 nM[9]
Pyr2 (BTP2)Thapsigargin-induced SOCEHEK293 cells990 nM[9]
Table 2: In Vivo Efficacy in Animal Models
CompoundModelSpeciesDosage (p.o.)EffectReference
YM-58483/BTP2 Delayed-Type Hypersensitivity (SRBC-induced)Mouse1-10 mg/kgInhibition[1][6]
Cyclosporine ADelayed-Type Hypersensitivity (SRBC-induced)Mouse2, 10 mg/kgInhibition[1][7]
YM-58483/BTP2 Graft-versus-Host Disease (GVHD)Mouse1-30 mg/kgInhibition of CTL activity and IFN-γ production[1][6][7]
Cyclosporine AGraft-versus-Host Disease (GVHD)Mouse1-30 mg/kgInhibition of CTL activity and IFN-γ production[1][7]
YM-58483/BTP2 Antigen-induced airway eosinophiliaRatNot specifiedInhibition[4]
YM-58483/BTP2 Antigen-induced late phase bronchoconstrictionGuinea PigNot specifiedPrevention[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by YM-58483/BTP2 and a typical experimental workflow for its evaluation.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC IP3R IP3 Receptor PLC->IP3R IP3 Ca_ER Ca2+ Store IP3R->Ca_ER Ca2+ Release STIM1 STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activation Ca_cyto Cytosolic Ca2+ Increase Orai1->Ca_cyto Ca2+ Influx (SOCE) Ca_ER->STIM1 Senses Ca2+ depletion Antigen Antigen Presentation Antigen->TCR Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p Dephosphorylation NFAT NFAT (dephosphorylated) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Cytokine Cytokine Gene Transcription (e.g., IL-2) Nucleus->Cytokine YM58483 YM-58483 / BTP2 YM58483->Orai1 Inhibition

Caption: Signaling pathway of T-cell activation and inhibition by YM-58483/BTP2.

G cluster_prep Cell Preparation cluster_exp SOCE Measurement cluster_analysis Data Analysis c1 Culture Cells (e.g., Jurkat T cells) c2 Load with Ca2+ indicator (e.g., Fura-2 AM) c1->c2 e1 Baseline measurement in Ca2+-free buffer c2->e1 e2 Add Thapsigargin (ER Ca2+ store depletion) e1->e2 e3 Pre-incubate with YM-58483/BTP2 e2->e3 e4 Re-introduce extracellular Ca2+ e3->e4 e5 Measure Ca2+ influx (fluorescence ratio) e4->e5 a1 Calculate peak Ca2+ increase or area under the curve e5->a1 a2 Determine IC50 values a1->a2

Caption: Experimental workflow for measuring store-operated calcium entry (SOCE).

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

A common method for quantifying SOCE involves using a ratiometric fluorescent Ca2+ indicator, such as Fura-2 AM.[10]

  • Cell Preparation:

    • Adherent cells are plated on glass coverslips 24-48 hours prior to the experiment to reach 70-80% confluency. Suspension cells are used at a specific density.

    • A loading solution is prepared containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a buffered salt solution (e.g., HBSS) with Ca2+ and Mg2+.

    • Cells are washed and then incubated with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, cells are washed twice to remove excess dye and incubated for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[10]

  • SOCE Measurement:

    • The coverslip with loaded cells is mounted in a perfusion chamber on a fluorescence microscope.

    • A baseline fluorescence ratio (F340/F380) is established by perfusing the cells with a Ca2+-free buffer containing an EGTA to chelate residual Ca2+.

    • To deplete the endoplasmic reticulum (ER) Ca2+ stores, a SERCA pump inhibitor like thapsigargin (typically 1-2 µM) is added to the Ca2+-free buffer. This will cause a transient increase in intracellular Ca2+.

    • Perfusion continues with the thapsigargin-containing Ca2+-free buffer until the Ca2+ signal returns to a stable baseline.

    • To assess the effect of YM-58483/BTP2, the cells are pre-incubated with the desired concentration of the inhibitor.

    • SOCE is induced by reintroducing a buffer containing CaCl2 (typically 2 mM) and thapsigargin.

    • The change in the F340/F380 fluorescence ratio is recorded over time.[10]

  • Data Analysis:

    • The magnitude of SOCE is quantified by measuring the peak increase in the fluorescence ratio upon Ca2+ re-addition or by calculating the area under the curve.

    • Dose-response curves are generated to determine the IC50 value of YM-58483/BTP2.

In Vitro Cytokine Production Assay
  • Cell Stimulation:

    • Human peripheral blood mononuclear cells (PBMCs) or specific T cell clones are cultured in appropriate media.

    • Cells are pre-incubated with various concentrations of YM-58483/BTP2 or a vehicle control for a specified period (e.g., 30 minutes).

    • Cell activation is induced using a stimulant such as phytohemagglutinin (PHA) for polyclonal T cell activation or a specific antigen for antigen-specific T cells.

  • Cytokine Measurement:

    • After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

    • The concentration of secreted cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.

  • Data Analysis:

    • The percentage of inhibition of cytokine production is calculated for each concentration of YM-58483/BTP2 relative to the vehicle control.

    • An IC50 value is determined from the dose-response curve.

Conclusion

YM-58483/BTP2 is a well-characterized and potent inhibitor of store-operated calcium entry. The compiled data demonstrates its efficacy in suppressing key immune cell functions both in vitro and in vivo. While it shows lower potency in some assays compared to established immunosuppressants like cyclosporine A, its distinct mechanism of action as a SOCE inhibitor makes it a valuable tool for research and a potential therapeutic candidate for immune-related disorders. Researchers should consider the specific experimental context, including cell type and potential off-target effects, when utilizing YM-58483/BTP2.

References

Safety Operating Guide

Proper Disposal of YM-58790: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for YM-58790, tailored for researchers, scientists, and drug development professionals.

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide is based on general best practices for the disposal of non-hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for this compound, when available, to ensure full compliance with all applicable local, state, and federal regulations.

Disposal Procedures

The appropriate disposal method for this compound will depend on its specific chemical properties and the regulations governing your facility. The following steps provide a general framework for decision-making.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the proper disposal protocol. It will contain a dedicated section on "Disposal considerations" that outlines the appropriate methods and any specific hazards.

  • Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is your primary resource for guidance on chemical waste. They will be familiar with the specific regulations and disposal vendors for your location.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Improper mixing can lead to hazardous reactions.

  • Use Appropriate Containers: Ensure that waste containers are compatible with this compound, properly labeled with the full chemical name and any relevant hazard warnings, and are securely sealed.

  • Arrange for Pickup: Follow your institution's procedures for requesting a pickup of chemical waste by a certified hazardous waste disposal company.

Illustrative Disposal Workflow

The following diagram outlines a general decision-making process for the disposal of a laboratory chemical like this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is Disposal Information Available in SDS? B->C D Contact Environmental Health & Safety (EHS) Department C->D No F Follow SDS Disposal Recommendations C->F Yes E Follow EHS Guidance for Disposal D->E G Segregate and Containerize Waste E->G F->G H Arrange for Professional Disposal G->H I End: Waste Disposed H->I

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended for guidance purposes only. Always prioritize the information provided in the specific Safety Data Sheet for this compound and consult with your institution's Environmental Health and Safety department for disposal procedures that are compliant with all relevant regulations.

Essential Safety and Logistical Information for Handling YM-58790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with YM-58790, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Identifier:

  • CAS Number: 168830-70-4[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous and cytotoxic chemicals.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][4]
Hand Protection Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, torn, or punctured. Routinely inspect gloves before use.[4]
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric should be worn. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder form of the compound, especially if there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[5] Surgical masks do not provide adequate respiratory protection against chemical dust or aerosols.[5]

Operational Plan: Handling and Preparation

A meticulous approach to the handling and preparation of this compound is crucial to minimize exposure and ensure experimental integrity.

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including double gloves and a lab coat, before opening the package in a designated containment area, such as a chemical fume hood.

  • Verify that the container is intact and the label matches the order information.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood or a biological safety cabinet.

  • Use a dedicated set of non-sparking tools and equipment for weighing and transferring the compound.

  • To avoid the generation of dust, carefully handle the solid form. If possible, use a liquid handling system for transfers.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Administration (in vitro/in vivo):

  • When administering the compound to cell cultures or animal models, continue to wear all recommended PPE.

  • Use Luer-Lok syringes and other safety-engineered devices to prevent needlestick injuries and leakage.

  • All work surfaces should be covered with disposable, absorbent, plastic-backed pads.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste CategoryDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container.
Contaminated PPE All used PPE, including gloves, gowns, and masks, should be disposed of as hazardous waste. Remove PPE in a manner that avoids self-contamination and place it in a designated, sealed waste bag.[3]
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof hazardous waste container.
Spills In case of a spill, immediately alert others in the area. The spill should be cleaned up by trained personnel using a spill kit containing appropriate PPE, absorbent materials, and cleaning agents. All materials used for cleanup must be disposed of as hazardous waste.[3] For spills of powder, avoid creating dust; gently cover with absorbent material and then carefully collect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro experiment using this compound, emphasizing the points at which specific safety precautions are critical.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_disposal Disposal a Receive & Inspect this compound b Weigh Compound in Fume Hood a->b Wear Full PPE k Dispose of Used PPE & Labware a->k c Prepare Stock Solution b->c Use Safety-Engineered Devices b->k e Treat Cells with this compound c->e Dilute to Working Concentration c->k d Cell Culture Maintenance d->e f Incubate e->f j Dispose of Contaminated Media & Cells e->j e->k g Collect Samples f->g h Perform Assay g->h g->j g->k i Data Analysis h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.